Fulvestrant-9-sulfone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H47F5O4S |
|---|---|
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1/i14D2,28D |
Clé InChI |
NQYWBGDKCPOMGL-VCYUMILXSA-N |
SMILES isomérique |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
what is the molecular weight of Fulvestrant-9-sulfone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fulvestrant-9-sulfone-d3, a deuterium-labeled metabolite of the potent anti-cancer agent Fulvestrant (B1683766). This document outlines its chemical properties, its role in research, the signaling pathway of its parent compound, and relevant experimental methodologies.
Core Compound Data
This compound is the deuterium-labeled form of Fulvestrant-9-sulfone, a metabolite of Fulvestrant. Stable isotope-labeled compounds like this are crucial tools in pharmaceutical research, primarily used as internal standards for quantitative analysis in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms allows for differentiation by mass spectrometry from the endogenous or administered unlabeled compound, without significantly altering the molecule's chemical and biological properties.[1]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₄₄D₃F₅O₄S |
| Molecular Weight | 625.79 g/mol |
| Purity (Typical) | ≥98% (atom D), ≥99% (HPLC) |
| Parent Compound | Fulvestrant (CAS: 129453-61-8) |
| Application | Labeled analog for research, primarily in mass spectrometry-based assays. |
Mechanism of Action of the Parent Compound: Fulvestrant
This compound is utilized in studies concerning its parent drug, Fulvestrant. Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[2][3] Its mechanism of action is distinct from other endocrine therapies like selective estrogen receptor modulators (SERMs).[2][4]
The key steps in Fulvestrant's signaling pathway are as follows:
-
Binding to Estrogen Receptor (ER): Fulvestrant binds competitively to the estrogen receptor (ERα) with a much higher affinity than tamoxifen.[5]
-
Inhibition of Dimerization: Upon binding, Fulvestrant induces a conformational change in the ER monomer that inhibits receptor dimerization.[6][7]
-
Impaired Nuclear Localization: This altered conformation reduces the translocation of the estrogen receptor into the cell nucleus.[7]
-
Accelerated Degradation: Fulvestrant binding marks the ER for degradation via the proteasomal pathway, leading to a significant downregulation of cellular ER levels.[4][7][8]
-
Abrogation of Gene Transcription: By eliminating the ER, Fulvestrant completely blocks estrogen-mediated transcriptional activity, thereby inhibiting the growth and proliferation of hormone-sensitive breast cancer cells.[4][7]
Signaling Pathway Diagram
The following diagram illustrates the molecular mechanism of action for Fulvestrant.
Caption: Mechanism of action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).
Experimental Protocols
This compound is primarily used in pharmacokinetic (PK) and pharmacodynamic (PD) studies of Fulvestrant. Below are generalized methodologies for typical preclinical and clinical experiments where this labeled compound would be essential.
Preclinical Pharmacokinetic Study in Xenograft Models
This protocol describes a typical PK analysis in mice bearing breast cancer xenografts.[9]
-
Objective: To determine the plasma concentration and exposure of Fulvestrant over time in a mouse model.
-
Model: Immunocompromised mice (e.g., Nu/J) with established endocrine therapy-resistant breast cancer xenografts.
-
Methodology:
-
Dosing: Administer a single intramuscular (IM) injection of Fulvestrant at a specified dose (e.g., 25 mg/kg or 200 mg/kg).[9]
-
Sample Collection: Collect blood samples via cardiac puncture or other appropriate methods at designated time points (e.g., 1, 3, 5, and 7 days post-administration).[9] Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are subjected to protein precipitation. This compound is added as an internal standard to the samples, controls, and calibration standards.
-
Analysis: The circulating levels of Fulvestrant are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[9] The ratio of the signal from unlabeled Fulvestrant to the deuterium-labeled standard allows for precise quantification.
-
Data Evaluation: Key PK parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated to assess drug exposure.
-
Clinical Pharmacokinetic Study
This protocol outlines a methodology for assessing Fulvestrant's pharmacokinetics in human subjects, such as postmenopausal women with primary breast cancer.[10][11]
-
Objective: To characterize the pharmacokinetic profile of Fulvestrant in patients.
-
Population: Postmenopausal women with HR-positive advanced breast cancer.[11]
-
Methodology:
-
Dosing Regimen: Administer a single IM injection of Fulvestrant at a clinical dose (e.g., 50 mg, 125 mg, or 250 mg).[11] The standard clinical dose is now 500 mg monthly, often with a loading dose.[4]
-
Blood Sampling: Collect venous blood samples at multiple time points pre-dose and post-administration. Sampling can extend for up to 12 weeks to capture the drug's long half-life.[11]
-
Sample Processing and Analysis: Plasma is harvested and stored frozen until analysis. As in the preclinical protocol, samples are prepared and analyzed using a validated LC/MS/MS method with a deuterium-labeled internal standard like this compound.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to determine key parameters, including time to maximum concentration (tmax), Cmax, and terminal phase half-life. For a 250 mg dose, the median tmax is approximately 7 days, and the half-life is around 49 days.[11]
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical pharmacokinetic experiment using a labeled compound.
Caption: General workflow for a pharmacokinetic study using a labeled internal standard.
References
- 1. hwb.gov.in [hwb.gov.in]
- 2. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fulvestrant (Faslodex): current status in the therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Fulvestrant used for? [synapse.patsnap.com]
- 5. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of a single dose of fulvestrant prolonged-release intramuscular injection in postmenopausal women awaiting surgery for primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Fulvestrant-9-sulfone-d3: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Fulvestrant-9-sulfone-d3, a key molecule in the study of the selective estrogen receptor degrader (SERD), Fulvestrant (B1683766). This document outlines its chemical structure, properties, and its critical role as an internal standard in pharmacokinetic and metabolic analyses. Detailed methodologies for its synthesis and use in bioanalytical assays are also presented, alongside visual representations of relevant biological and experimental pathways.
Chemical Identity and Properties
This compound is the deuterated, oxidized metabolite of Fulvestrant. The sulfone moiety results from the oxidation of the sulfinyl group in the parent drug, a metabolic transformation that can occur in vivo. The incorporation of three deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Fulvestrant and its metabolites in biological matrices.[1][2]
| Property | Value | Source |
| Chemical Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3 | [3] |
| Molecular Formula | C₃₂H₄₄D₃F₅O₄S | [1][3] |
| Molecular Weight | 625.79 g/mol | [1][3] |
| CAS Number | 98008-06-1 (unlabelled) | [4] |
| Appearance | White solid | [4] |
| Purity (Typical) | ≥98% (atom D), ≥95% (chemical) | [4] |
Metabolic Pathway of Fulvestrant
Fulvestrant undergoes extensive metabolism in the liver, primarily through oxidation and conjugation pathways. The cytochrome P450 enzyme CYP3A4 is involved in the oxidation of the steroid nucleus and the side chain sulfoxide (B87167).[5][6] Oxidation of the sulfoxide leads to the formation of Fulvestrant-9-sulfone. Other metabolic routes include conjugation with glucuronic acid and/or sulfate (B86663) at various positions on the steroid nucleus.[5][7]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process: the preparation of a deuterated Fulvestrant precursor, followed by its oxidation to the sulfone.
Step 1: Synthesis of a Deuterated Fulvestrant Precursor
A common strategy for introducing deuterium into the fulvestrant molecule is through the use of a deuterated starting material in the synthesis of the side chain, which is then coupled to the steroid core. For the purpose of creating an internal standard, the deuterium labels should be in a stable position, not prone to exchange.
Exemplary Protocol (based on general principles of deuterated drug synthesis):
-
Preparation of a deuterated alkylating agent: A suitable non-deuterated precursor to the side chain, such as a bromoalkane, is subjected to a deuteration reaction. This can be achieved through various methods, including catalytic H-D exchange or synthesis from smaller deuterated building blocks.[8][9]
-
Coupling to the steroid core: The deuterated side chain is then coupled to the 7α position of an appropriate estradiol (B170435) derivative. This is often achieved via a Grignard reaction or other organometallic coupling methods.[10][11]
Step 2: Oxidation to this compound
The deuterated Fulvestrant (sulfoxide) is then oxidized to the corresponding sulfone. Care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the steroid nucleus.
Exemplary Protocol (based on general sulfide (B99878) to sulfone oxidation methods):
-
Dissolution: Dissolve the deuterated Fulvestrant in a suitable organic solvent, such as dichloromethane (B109758) or acetic acid.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide, a peroxy acid (e.g., m-chloroperoxybenzoic acid), or potassium permanganate, to the solution.[12] The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to yield this compound.
Quantification of Fulvestrant in Biological Samples using this compound as an Internal Standard
This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Fulvestrant in biological matrices such as plasma or serum.[4][13][14]
Protocol Outline:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol).
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for sample clean-up.[4]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant or the reconstituted extract onto a reverse-phase HPLC column (e.g., C18).
-
Elute the analytes using a gradient or isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Detect the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass transitions for Fulvestrant and this compound are monitored. A common transition for a d3 analog of fulvestrant is m/z 608.5 → 430.5.[13][14]
-
-
Quantification:
-
The concentration of Fulvestrant in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Fulvestrant and a fixed concentration of the internal standard.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of Fulvestrant utilizing this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Fulvestrant in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for the reliable determination of pharmacokinetic profiles and the investigation of metabolic pathways of this important anticancer agent. The methodologies and pathways described in this guide provide a foundational understanding for researchers working with Fulvestrant and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 5. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation. | Department of Chemistry [chem.ox.ac.uk]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Fulvestrant-9-sulfone-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fulvestrant-9-sulfone-d3, a deuterated analog of a key metabolite of the estrogen receptor antagonist, Fulvestrant. This isotopically labeled compound serves as a critical internal standard for quantitative bioanalytical assays, enabling accurate measurement of Fulvestrant and its metabolites in complex biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and relevant data presented for clarity and reproducibility.
Introduction
Fulvestrant is a crucial therapeutic agent in the treatment of hormone receptor-positive metastatic breast cancer. Understanding its metabolism is paramount for optimizing its clinical efficacy and safety. Fulvestrant-9-sulfone is a significant metabolite, and its deuterated form, this compound, is an indispensable tool in pharmacokinetic and drug metabolism studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the physicochemical properties of the molecule. This guide details the chemical synthesis and rigorous analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process: first, the introduction of a deuterium label at a specific position on the Fulvestrant backbone, followed by the oxidation of the sulfide (B99878) moiety to a sulfone. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Deuterium Labeling of Fulvestrant
A potential method for introducing deuterium atoms involves a base-catalyzed exchange reaction on a suitable precursor or the use of a deuterated reducing agent. For the purpose of this guide, we propose a method starting from a precursor with a ketone at the 17-position, which is then reduced using a deuterated reagent.
-
Materials: 17-Keto-Fulvestrant, Sodium borodeuteride (NaBD4), Methanol-d4 (CD3OD), Tetrahydrofuran (THF), Distilled water, Saturated ammonium (B1175870) chloride solution, Ethyl acetate (B1210297), Anhydrous magnesium sulfate (B86663).
-
Procedure:
-
Dissolve 17-Keto-Fulvestrant (1 equivalent) in a mixture of THF and Methanol-d4 at 0°C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of Sodium borodeuteride (1.5 equivalents) in Methanol-d4 to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Fulvestrant-d3 (sulfide).
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Oxidation to this compound
The synthesized deuterated sulfide intermediate is then oxidized to the corresponding sulfone.
-
Materials: Fulvestrant-d3 (sulfide), m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, Dichloromethane (B109758) (DCM), Saturated sodium bicarbonate solution, Brine.
-
Procedure:
-
Dissolve the purified Fulvestrant-d3 (sulfide) (1 equivalent) in dichloromethane at 0°C.
-
Add m-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain this compound as a white solid.
-
Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed.
Caption: Analytical workflow for the characterization of this compound.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Formula | C₃₂H₄₄D₃F₅O₄S |
| Molecular Weight | 625.79 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥ 98% |
| Deuterium Incorporation | ≥ 98% atom D |
Experimental Protocols: Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
3.2.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and assess the isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive or negative ion mode.
-
Data Analysis:
-
Confirm the presence of the molecular ion peak corresponding to the calculated mass of this compound.
-
Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterium incorporation.
-
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR, ¹³C NMR, and ²H NMR.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Analysis:
-
¹H NMR: Compare the spectrum with that of non-deuterated Fulvestrant-9-sulfone. The absence or significant reduction of the signal corresponding to the protons at the labeled position confirms deuterium incorporation.
-
¹³C NMR: The spectrum should be consistent with the proposed structure.
-
²H NMR: A signal in the deuterium spectrum at the chemical shift corresponding to the labeled position provides direct evidence of deuteration.
-
Application
This compound is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Fulvestrant and its metabolites in biological samples like plasma or serum.
Caption: Workflow for the use of this compound in bioanalysis.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the characterization protocols employ standard analytical techniques to ensure the quality and identity of the final product. The availability of high-purity this compound is crucial for advancing our understanding of the clinical pharmacology of Fulvestrant and for the development of new and improved breast cancer therapies.
physical and chemical properties of Fulvestrant-9-sulfone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Fulvestrant-9-sulfone-d3, a deuterated metabolite of the potent estrogen receptor antagonist, Fulvestrant. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analysis.
Core Physical and Chemical Properties
This compound is the deuterium-labeled form of Fulvestrant-9-sulfone.[1] The sulfone is a known metabolite of Fulvestrant, formed through oxidation of the side chain sulfoxide.[2][3] The introduction of deuterium (B1214612) atoms creates a stable, heavier isotope version of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as LC-MS.[1]
Data Presentation: Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₄₄D₃F₅O₄S | [1][4][5][6][7] |
| Molecular Weight | 625.79 g/mol | [1][4][5][6][7] |
| Appearance | White solid | [8] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [9] |
| Storage Conditions | 2-8°C Refrigerator | [5] |
Mechanism of Action of Parent Compound: Fulvestrant
Fulvestrant is a selective estrogen receptor degrader (SERD) that functions as an estrogen receptor (ER) antagonist with no known agonist effects.[2][10] Its primary mechanism involves binding to the estrogen receptor, which leads to the destabilization and subsequent degradation of the receptor protein.[10] This downregulation of estrogen receptors inhibits the growth of estrogen-sensitive human breast cancer cells.[3][11]
Signaling Pathway of Fulvestrant
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. This compound [artis-isotopes.com]
- 8. esschemco.com [esschemco.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Fulvestrant - Wikipedia [en.wikipedia.org]
- 11. oncologynewscentral.com [oncologynewscentral.com]
Technical Guide: Certificate of Analysis for Fulvestrant-9-sulfone-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Fulvestrant-9-sulfone-d3, a critical isotopically labeled internal standard used in bioanalytical and pharmaceutical research. The information presented herein is representative of the data found in a typical Certificate of Analysis (CoA) and is intended to guide researchers in its application.
Introduction and Compound Profile
Fulvestrant (B1683766) is a potent estrogen receptor (ER) antagonist and selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] The metabolism of fulvestrant is complex, involving pathways such as oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulphate.[3][4] One of the key metabolites formed via oxidation of the side-chain sulfoxide (B87167) is Fulvestrant-9-sulfone.[5][6]
This compound is the deuterium-labeled analog of this metabolite.[7][8] Due to its structural similarity and mass difference, it is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure concentrations of the unlabeled metabolite in biological matrices.[9][10][11] Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization behavior, correcting for matrix effects and variability.[9][12]
Representative Certificate of Analysis Data
The following tables summarize the typical specifications and quality control results for a batch of this compound.
Table 1: Compound Identification and Physical Properties
| Parameter | Specification |
|---|---|
| Chemical Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3 |
| Parent Drug | Fulvestrant |
| CAS Number | 98008-06-1 (Unlabeled)[13][14] |
| Molecular Formula | C₃₂H₄₄D₃F₅O₄S[13][15] |
| Molecular Weight | 625.79 g/mol [7][13][15] |
| Appearance | White Solid[13] |
| Storage Conditions | -20°C[14] |
Table 2: Quality and Purity Analysis
| Analytical Test | Method | Acceptance Criteria | Representative Result |
|---|---|---|---|
| Chemical Purity | HPLC | ≥ 98.0% | 99.4%[13] |
| Identity Confirmation | ¹H NMR, ¹⁹F NMR | Conforms to Structure | Conforms |
| Mass Confirmation | Mass Spectrometry | Conforms to m/z | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D | >98 atom % D[13] |
| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-HS | Meets USP <467> | Meets Specification |
Experimental Protocols
Detailed methodologies are crucial for the correct interpretation of analytical data and for the successful implementation of the standard in assays.
This method is used to determine the chemical purity of the compound by separating it from any impurities.
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.[16]
-
Procedure: A solution of this compound is prepared in methanol (B129727) at a concentration of approximately 0.5 mg/mL. The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area percentage of the principal peak relative to the total peak area.
MS is used to confirm the molecular weight of the compound and to verify its isotopic enrichment.
-
Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan from m/z 150-900.
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Procedure for Identity: The sample is directly infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared to the theoretical calculated mass (626.8 g/mol ).
-
Procedure for Isotopic Purity: The relative intensities of the isotopic peaks corresponding to the unlabeled (d0), d1, d2, and d3 species are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all observed isotopic species.
Application and Workflow Visualizations
The primary application of this compound is as an internal standard in bioanalytical studies. The following diagrams illustrate its metabolic origin and its use in a typical experimental workflow.
Caption: Metabolic pathway showing the oxidation of Fulvestrant to its sulfone metabolite.
Caption: Workflow for quantifying Fulvestrant-9-sulfone using its deuterated internal standard.
References
- 1. Fulvestrant - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. texilajournal.com [texilajournal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. esschemco.com [esschemco.com]
- 14. This compound | CAS 98008-06-1 | ESS | Biomol.com [biomol.com]
- 15. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 16. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fulvestrant-9-Sulfone: An In-depth Technical Guide on a Key Metabolite of Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulvestrant (B1683766), a selective estrogen receptor (ER) downregulator (SERD), is a critical therapeutic agent in the management of hormone receptor-positive breast cancer. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of fulvestrant-9-sulfone, a significant metabolite of fulvestrant. We delve into its formation, biological activity, and the experimental methodologies used for its study. This document aims to serve as a detailed resource for researchers and professionals involved in the development and study of endocrine therapies.
Introduction to Fulvestrant and its Metabolism
Fulvestrant is a steroidal estrogen receptor antagonist that competitively binds to the estrogen receptor with high affinity, leading to the inhibition of receptor dimerization, disruption of its nuclear localization, and ultimately, the degradation of the ER protein.[1][2] This unique mechanism of action makes it effective in treating breast cancers that have developed resistance to other endocrine therapies.[3]
The metabolism of fulvestrant is extensive, occurring primarily in the liver, and involves several biotransformation pathways analogous to those of endogenous steroids. These pathways include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate (B86663) at various positions on the steroid nucleus.[4][5] One of the key metabolic pathways is the oxidation of the sulfoxide (B87167) side chain, which leads to the formation of fulvestrant-9-sulfone.[4][6]
Fulvestrant-9-Sulfone: Formation and Biological Activity
Fulvestrant-9-sulfone is formed through the oxidation of the sulfinyl group on the C9 position of the fulvestrant molecule.[6] While it is a notable metabolite, its biological activity is reported to be significantly lower than that of the parent compound, fulvestrant. Studies have indicated that fulvestrant-9-sulfone possesses no significant estrogenic or anti-estrogenic activity.[3][7]
Data Presentation
The following tables summarize the available quantitative data for fulvestrant and what is known about its sulfone metabolite.
Table 1: Comparative Estrogen Receptor α (ERα) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | IC50 (nM) - ERα Binding |
| Fulvestrant | 89%[1] | 9.4[8] |
| Fulvestrant-9-sulfone | Not Available (Reported to be inactive)[3][7] | Not Available |
Table 2: Comparative In Vitro Anti-proliferative Activity in MCF-7 Cells
| Compound | IC50 (nM) |
| Fulvestrant | 0.29[8] |
| Fulvestrant-9-sulfone | Not Available (Reported to be inactive)[3][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of fulvestrant and its metabolites.
Synthesis of Fulvestrant-9-Sulfone
Fulvestrant-9-sulfone can be synthesized by the oxidation of fulvestrant.[6]
Materials:
-
Fulvestrant
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)[9]
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography elution
Protocol:
-
Dissolve fulvestrant in a suitable organic solvent like DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the fulvestrant solution while stirring. The molar ratio of the oxidizing agent to fulvestrant should be carefully controlled to favor the formation of the sulfone.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the fulvestrant-9-sulfone.
-
Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.
In Vitro Metabolism of Fulvestrant in Human Liver Microsomes
This protocol outlines a general procedure to study the formation of fulvestrant-9-sulfone from fulvestrant using human liver microsomes.
Materials:
-
Fulvestrant
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a stock solution of fulvestrant in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the HLMs in phosphate buffer at 37°C for 5 minutes.
-
Add the fulvestrant solution to the pre-incubated microsomes to initiate the metabolic reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN.
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the amounts of remaining fulvestrant and the formed fulvestrant-9-sulfone.
Estrogen Receptor Binding Assay
This competitive binding assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.[10]
Materials:
-
Purified estrogen receptor α (ERα)
-
Radiolabeled estradiol ([³H]-Estradiol)
-
Unlabeled estradiol (for standard curve)
-
Test compounds (Fulvestrant and Fulvestrant-9-sulfone)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite (B223615) slurry
-
Scintillation cocktail and counter
Protocol:
-
Prepare a series of dilutions of the unlabeled estradiol and the test compounds.
-
In assay tubes, add a fixed concentration of ERα and [³H]-Estradiol.
-
Add the varying concentrations of unlabeled estradiol (for the standard curve) or the test compounds to the respective tubes.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.
-
Wash the hydroxyapatite pellets to remove unbound radioligand.
-
Elute the bound radioligand from the pellets and quantify the radioactivity using a scintillation counter.
-
Generate a standard curve by plotting the percentage of bound [³H]-Estradiol against the concentration of unlabeled estradiol.
-
Determine the concentration of the test compounds that inhibit 50% of the [³H]-Estradiol binding (IC50).
-
Calculate the relative binding affinity (RBA) of the test compounds compared to estradiol.
MCF-7 Cell Proliferation Assay
This assay is used to assess the anti-proliferative activity of anti-estrogen compounds on estrogen-dependent breast cancer cells.[11][12]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped FBS (for hormone-deprived conditions)
-
Estradiol
-
Test compounds (Fulvestrant and Fulvestrant-9-sulfone)
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well plates
-
Plate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate in their regular growth medium and allow them to attach overnight.
-
Replace the medium with phenol red-free medium containing charcoal-stripped FBS to create a hormone-deprived environment.
-
After a period of hormone deprivation, treat the cells with a low concentration of estradiol to stimulate proliferation.
-
Concurrently, treat the cells with a range of concentrations of the test compounds (fulvestrant and fulvestrant-9-sulfone).
-
Include appropriate controls: cells with no treatment, cells with estradiol only, and cells with test compounds only.
-
Incubate the plates for a period of 3-5 days.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compounds relative to the estradiol-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action.
Experimental Workflow Diagram
Caption: Workflow for In Vitro Metabolism of Fulvestrant.
Conclusion
Fulvestrant-9-sulfone is a recognized metabolite of fulvestrant, formed via oxidation. The available evidence strongly suggests that this metabolite is pharmacologically inactive, with no significant estrogenic or anti-estrogenic properties. This lack of activity implies that the formation of fulvestrant-9-sulfone is a detoxification pathway, contributing to the clearance of the parent drug without producing active metabolites that could interfere with the therapeutic effect or cause off-target effects. For drug development professionals, understanding the metabolic fate of fulvestrant, including the formation and inactivity of its sulfone metabolite, is crucial for a comprehensive assessment of the drug's overall disposition and safety profile. The experimental protocols provided herein offer a framework for the continued investigation of fulvestrant metabolism and the biological characterization of its metabolites. Further quantitative studies are warranted to precisely define the binding affinity and anti-proliferative potency of fulvestrant-9-sulfone to definitively confirm its pharmacological inertness.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Fulvestrant for hormone‐sensitive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant sulfone | 98008-06-1 | Benchchem [benchchem.com]
- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 8. selleckchem.com [selleckchem.com]
- 9. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 12. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of Fulvestrant and its sulfone metabolite
An In-depth Technical Guide to the Biological Activity of Fulvestrant (B1683766) and its Sulfone Metabolite
Executive Summary
Fulvestrant is a steroidal antiestrogen (B12405530) agent, distinguished as a pure estrogen receptor (ER) antagonist and a selective estrogen receptor degrader (SERD).[1][2][3] It is a critical therapeutic agent for hormone receptor-positive metastatic breast cancer, particularly in postmenopausal women who have progressed on other antiestrogen therapies.[4][5] Fulvestrant functions by competitively binding to the estrogen receptor, sterically hindering its function, impairing receptor dimerization, and promoting its rapid degradation, thereby abrogating ER-mediated transcriptional activity.[2][3] A key metabolite of Fulvestrant is its sulfone derivative, formed through the oxidation of the parent compound's sulfoxide (B87167) side chain.[6][7] While plasma concentrations of the sulfone metabolite are typically low, preclinical studies indicate that it retains an antiestrogenic profile, exhibiting activity comparable to Fulvestrant in some models.[6][7] This guide provides a detailed examination of the comparative biological activities of Fulvestrant and its sulfone metabolite, detailed experimental protocols for their characterization, and visual representations of key pathways and workflows.
Mechanism of Action and Biological Activity
Fulvestrant
Fulvestrant's mechanism of action is multifaceted, setting it apart from selective estrogen receptor modulators (SERMs) like tamoxifen.
-
Estrogen Receptor Antagonism: Fulvestrant is a pure antiestrogen with no known agonistic activity.[8] It competitively binds to both ERα and ERβ with a high affinity that is comparable to the endogenous ligand, 17β-estradiol.[5][6] The relative binding affinity (RBA) of Fulvestrant for the ER is approximately 89% of that of estradiol (B170435).[2][6][9] This high-affinity binding effectively blocks estradiol from activating the receptor.[2]
-
Estrogen Receptor Degradation (SERD Activity): Beyond simple antagonism, Fulvestrant induces a significant conformational change in the ER.[8] This altered structure impairs receptor dimerization, prevents nuclear localization, and renders the Fulvestrant-ER complex unstable and susceptible to proteasomal degradation.[2][3] This leads to a profound and sustained downregulation of cellular ERα protein levels, a hallmark of its SERD activity.[2][8]
-
Inhibition of Downstream Signaling and Proliferation: By blocking and degrading the ER, Fulvestrant effectively halts ER-mediated gene transcription.[2] This results in the decreased expression of estrogen-regulated genes, such as the progesterone (B1679170) receptor (PR) and pS2, which are involved in cell proliferation.[2][8] Consequently, Fulvestrant potently inhibits the growth of ER-positive human breast cancer cells, including those that have developed resistance to tamoxifen.[2][7]
Fulvestrant Sulfone Metabolite
Fulvestrant is metabolized in the liver, in part via oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites, including the sulfone.[1][4][6]
-
Biological Profile: Research indicates that metabolites of Fulvestrant are generally less active or possess similar activity to the parent drug.[1][6] Specifically, the sulfone metabolite is understood to exert its effects by binding to estrogen receptors, which leads to their downregulation and degradation.[6] This action inhibits estrogen-induced gene expression and reduces cancer cell proliferation, suggesting a retained antiestrogenic profile.[6]
-
Antiestrogenic Potency: In preclinical rat uterotropic/antiuterotropic assays, the putative sulfone metabolite demonstrated no estrogenic activity but possessed antiestrogenic activity comparable to that of Fulvestrant itself.[7] However, direct quantitative data for the sulfone metabolite's binding affinity (e.g., Ki or IC₅₀ values) is less extensively reported in the literature compared to its parent compound.[6] In human plasma, the concentrations of the sulfone metabolite are generally low, often near or below the lower limit of quantification, suggesting its contribution to the overall clinical activity of Fulvestrant may be limited.[7]
Quantitative Biological Data
The following tables summarize the available quantitative data for Fulvestrant, providing a basis for comparison. Data for the sulfone metabolite is limited.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Assay Type | Value | Reference |
| Fulvestrant | ER | Relative Binding Affinity (RBA) | 0.89 (vs. Estradiol = 1) | [2][6][9] |
| Fulvestrant | ER | Competitive Binding (IC₅₀) | 9.4 nM | [9] |
| Fulvestrant Sulfone | ER | Binding Affinity | Not extensively reported | [6] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Assay Type | Value | Reference |
| Fulvestrant | MCF-7 (ER+) | Growth Inhibition (IC₅₀) | 0.29 nM | [9] |
| Fulvestrant Sulfone | - | Antiestrogenic Activity | Comparable to Fulvestrant (in vivo rat model) | [7] |
Signaling Pathways and Workflows
// Estradiol Pathway E2 -> ER_inactive [label="Binds"]; ER_inactive -> ER_active [label="Conformational Change\n& Nuclear Translocation"]; ER_active -> ERE [label="Binds"]; ERE -> Transcription [label="Activates"];
// Fulvestrant Pathway FUL -> ER_inactive [label="Competitively Binds"]; ER_inactive -> FUL_ER [label="Blocks Dimerization\n& Translocation"]; FUL_ER -> Degradation [label="Targets for"]; FUL_ER -> ERE [label="Blocks Binding", style=dashed, color="#EA4335", arrowhead=tee];
// Layout adjustments {rank=same; E2; FUL;} {rank=same; ER_inactive;} {rank=same; ER_active; FUL_ER;} {rank=same; Degradation;} } .dot Caption: Estrogen Receptor signaling pathway modulation by Estradiol vs. Fulvestrant.
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from methodologies using rat uterine cytosol to determine the relative binding affinity of a test compound for the ER.[10]
-
Objective: To quantify the ability of Fulvestrant and its sulfone metabolite to compete with radiolabeled estradiol for binding to the ER and to determine their respective IC₅₀ values.
-
Materials:
-
ER Source: Uterine cytosol from ovariectomized rats.[10]
-
Radioligand: [³H]-17β-estradiol (³H-E2).[10]
-
Test Compounds: Fulvestrant, Fulvestrant Sulfone.
-
Buffers: TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[10]
-
Separation Matrix: Hydroxylapatite (HAP) slurry.[10]
-
Scintillation fluid and vials.
-
-
Procedure:
-
Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is subjected to ultracentrifugation (e.g., 105,000 x g for 60 min) to pellet the nuclear fraction and membranes, leaving the cytosol containing the ER as the supernatant.[10] Protein concentration is determined.
-
Assay Setup: A competitive binding curve is established. Assay tubes are prepared containing a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a single concentration of ³H-E2 (e.g., 0.5-1.0 nM), and serial dilutions of the competitor compound (Fulvestrant or its sulfone metabolite).[10]
-
Controls: Tubes for determining total binding (³H-E2 and cytosol only) and non-specific binding (³H-E2, cytosol, and a 100-fold excess of unlabeled estradiol) are included.[11]
-
Incubation: The mixture is incubated (e.g., overnight at 4°C) to reach binding equilibrium.
-
Separation of Bound Ligand: Ice-cold HAP slurry is added to each tube to adsorb the ER-ligand complexes. The tubes are vortexed and incubated on ice, followed by washing steps with buffer to remove the unbound ³H-E2.
-
Quantification: After the final wash and centrifugation, the HAP pellet containing the bound ³H-E2 is resuspended in ethanol, transferred to a scintillation vial with scintillation fluid, and counted in a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A dose-response curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀, the concentration of the competitor that inhibits 50% of ³H-E2 specific binding, is then calculated from this curve.[10]
-
ER-alpha Reporter Gene Assay
This protocol describes a cell-based assay to measure the functional activation or inhibition of ERα.[12]
-
Objective: To determine if Fulvestrant and its sulfone metabolite act as antagonists of ERα-mediated gene transcription.
-
Materials:
-
Cell Line: MCF7-VM7Luc4E2, a human breast cancer cell line stably expressing endogenous ERα and an estrogen-responsive luciferase reporter gene.[12]
-
Cell culture medium and supplements.
-
Test Compounds: Fulvestrant, Fulvestrant Sulfone.
-
Luciferase Assay Reagent (contains cell lysis buffer and luciferase substrate).
-
Opaque, sterile 96-well or 384-well plates.
-
-
Procedure:
-
Cell Plating: MCF7-VM7Luc4E2 cells are seeded into the wells of an opaque multi-well plate and cultured to allow for cell attachment and growth.[12]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (Fulvestrant or sulfone metabolite). To measure antagonist activity, cells are co-treated with the test compounds and a known concentration of an ER agonist like 17β-estradiol.
-
Incubation: The plates are incubated for a sufficient period (e.g., 24 hours) to allow for compound-induced changes in reporter gene expression.[13]
-
Lysis and Luminescence Measurement: The culture medium is removed, and the luciferase assay reagent is added to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.[14]
-
Signal Reading: After a brief incubation to stabilize the luminescent signal, the plate is read in a luminometer to quantify the light output from each well.[14]
-
Data Analysis: The luminescence signal is proportional to the level of ERα transcriptional activity. For antagonist testing, the reduction in the estradiol-induced signal is plotted against the concentration of the test compound to determine an IC₅₀ value.
-
Cell Proliferation Assay (Luminescence-based)
This protocol outlines a common method to assess the effect of compounds on the proliferation of cancer cells.[15][16]
-
Objective: To measure the anti-proliferative effects of Fulvestrant and its sulfone metabolite on ER-positive breast cancer cells.
-
Materials:
-
Cell Line: MCF-7 human breast adenocarcinoma cells (ATCC HTB-22).[16]
-
Cell culture medium and supplements.
-
Test Compounds: Fulvestrant, Fulvestrant Sulfone.
-
Luminescence-based cell viability reagent (e.g., measures cellular ATP).
-
Sterile 96-well plates.
-
-
Procedure:
-
Cell Seeding: MCF-7 cells are plated at a specific density (e.g., 1.5 x 10⁴ cells/mL) in 96-well plates and incubated overnight in a CO₂ incubator at 37°C.[16]
-
Compound Addition: The following day, the cells are treated with serial dilutions of the test compounds or vehicle control.
-
Incubation: The plates are incubated for an extended period, typically 72 hours, to allow for effects on cell proliferation.[16]
-
Viability Measurement: The plate is equilibrated to room temperature. A volume of the luminescence reagent equal to the culture volume is added to each well.[15]
-
Signal Development: The plate is mixed on an orbital shaker for approximately 2 minutes, followed by a 10-minute incubation at room temperature to lyse the cells and stabilize the luminescent signal, which is proportional to the amount of ATP present.[15]
-
Data Acquisition: The luminescence is measured using a microplate reader.[16]
-
Data Analysis: The results are used to calculate the percentage of growth inhibition relative to the vehicle-treated control cells. A dose-response curve is generated to determine the GI₅₀ (concentration for 50% growth inhibition).[16]
-
References
- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. fda.gov [fda.gov]
- 6. Fulvestrant sulfone | 98008-06-1 | Benchchem [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Metabolic Journey of Fulvestrant: An In-depth Technical Guide to Sulfone Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of fulvestrant (B1683766), a selective estrogen receptor downregulator (SERD), to its sulfone metabolite. Understanding this metabolic pathway is crucial for drug development professionals and researchers in optimizing drug efficacy and safety. This document details the enzymatic processes, experimental methodologies to study this conversion, and quantitative data reported in the literature.
Introduction to Fulvestrant Metabolism
Fulvestrant undergoes extensive metabolism in the body, analogous to endogenous steroids, through various biotransformation pathways including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[1][2] A key metabolic route is the oxidation of the sulfoxide (B87167) side chain to form fulvestrant sulfone.[1][3] This conversion is a critical aspect of its pharmacokinetic profile and has been the subject of numerous in vitro and in vivo investigations.
The Metabolic Pathway: From Sulfoxide to Sulfone
The primary enzyme implicated in the oxidation of fulvestrant to its sulfone metabolite is Cytochrome P450 3A4 (CYP3A4).[2][4] However, in vitro studies using human hepatocytes have suggested that sulphate conjugation may be a more predominant pathway in the overall clearance of the drug.[1] The sulfotransferase enzymes SULT1A1 and SULT1E1 have been shown to be involved in the sulfation of fulvestrant.[5]
The metabolic conversion can be visualized as a two-step process, although the sulfone is a direct oxidation product of the parent drug.
References
- 1. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 5. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterated Fulvestrant Analogs as Internal Standards in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of deuterated fulvestrant (B1683766) analogs, such as Fulvestrant-d3, as internal standards in the quantitative bioanalysis of the anti-estrogen drug, fulvestrant. The use of such stable isotope-labeled internal standards is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision required for pharmacokinetic and toxicological studies in drug development.
Core Principles: The Mechanism of Action
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, serve as ideal internal standards for mass spectrometry-based quantification.[1][2] Their value lies in their near-identical physicochemical properties to the analyte of interest, in this case, fulvestrant.[1] This chemical similarity ensures they behave almost identically during the entire analytical process, from sample extraction to detection.[1][2]
The core mechanism of action can be broken down into the following key aspects:
-
Co-elution: The deuterated internal standard co-elutes with the unlabeled analyte during liquid chromatography. This means they experience the same chromatographic conditions and potential for signal fluctuation.[3]
-
Correction for Variability: By adding a known quantity of the deuterated internal standard to each sample at the beginning of the workflow, it acts as a reference point. It compensates for potential losses during sample preparation, variations in injection volume, and fluctuations in instrument performance.[4]
-
Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard is similarly affected by these matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, providing a more accurate measurement.[1][3]
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.[5] It allows for reliable quantification even at low concentrations and across different analytical runs and laboratories.[1]
Quantitative Data for Fulvestrant Analysis
The following table summarizes typical mass spectrometry parameters for the quantification of fulvestrant using a deuterated internal standard like Fulvestrant-d3. These values are critical for setting up the multiple reaction monitoring (MRM) mode in a tandem mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fulvestrant | 605.2 / 605.5 | 427.4 / 427.5 |
| Fulvestrant-d3 | 608.6 / 608.5 | 430.4 / 430.5 |
Note: The slight variations in m/z values are due to different instrument calibrations and are reported as found in the cited literature.[6][7][8][9]
Experimental Protocol: A Typical LC-MS/MS Workflow
Below is a detailed methodology for a key experiment involving the quantification of fulvestrant in human or rat plasma using Fulvestrant-d3 as an internal standard. This protocol is a composite based on established and validated methods.[6][7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of plasma sample, add 10 µL of the working internal standard solution (Fulvestrant-d3).
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for approximately 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 20°C to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A reverse-phase column such as a Chromolith RP-18e (100 x 4.6 mm) or an Agilent SB-C18 (2.1 x 50 mm, 3.5 µm) is typically used.[6][7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v) is often employed.[6]
-
Flow Rate: A flow rate of 1.0 mL/min with a split is a common setting.[6]
-
Injection Volume: A small injection volume, typically in the range of 10 µL, is used.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for fulvestrant analysis.[6][7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both fulvestrant and the deuterated internal standard, as detailed in the table above.[6][7][8]
-
Data Analysis: The concentration of fulvestrant in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of fulvestrant.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: A typical experimental workflow for the bioanalysis of fulvestrant.
Caption: The logical relationship of using an internal standard for quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Before you continue to YouTube [consent.youtube.com]
- 3. texilajournal.com [texilajournal.com]
- 4. youtube.com [youtube.com]
- 5. lcms.cz [lcms.cz]
- 6. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 7. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Estrogen Receptor Binding Affinity of Fulvestrant and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of Fulvestrant and its primary metabolites. Fulvestrant is a selective estrogen receptor downregulator (SERD) that competitively binds to the estrogen receptor, leading to its degradation and subsequent abrogation of estrogen signaling pathways. Understanding the ER binding affinity of Fulvestrant and its metabolites is crucial for elucidating its pharmacological profile and for the development of novel endocrine therapies.
I. Quantitative Binding Affinity Data
The following table summarizes the available quantitative and qualitative data on the estrogen receptor binding affinity of Fulvestrant and its major metabolites. Fulvestrant exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While quantitative data for some metabolites are limited, the available information indicates a significant reduction in binding affinity for conjugated metabolites, suggesting they are part of the inactivation and clearance pathway.
| Compound | Receptor Subtype | Binding Affinity Metric | Value | Relative Potency/Activity |
| Fulvestrant | ERα | Ki | 0.42 nM[1] | - |
| ERβ | Ki | 1.3 nM[1] | - | |
| ER (cell-free) | IC50 | 0.94 nM[2] | - | |
| ERα | IC50 | 3.0 nM[3] | - | |
| 17-Keto-Fulvestrant | ER | Antiestrogenic Activity | - | 4.5-fold less than Fulvestrant[4][5] |
| Fulvestrant Sulfone | ER | Antiestrogenic Activity | - | Comparable to Fulvestrant[4] |
| Fulvestrant 3-Sulfate | ERα / ERβ | Binding Affinity | Not Reported | Generally considered less active or inactive[6] |
| Fulvestrant 17-Glucuronide | ERα / ERβ | Binding Affinity | Not Reported | Generally considered less active or inactive[6] |
| Fulvestrant 3-Glucuronide | ERα / ERβ | Binding Affinity | Not Reported | Generally considered less active or inactive[6] |
II. Experimental Protocols: Competitive Radioligand Binding Assay for Estrogen Receptor Affinity
The determination of estrogen receptor binding affinity for Fulvestrant and its metabolites is typically performed using a competitive radioligand binding assay. This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.
A. Materials and Reagents
-
Estrogen Receptor Source: Recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).
-
Radioligand: [³H]-17β-estradiol.
-
Test Compounds: Fulvestrant and its synthesized metabolites.
-
Assay Buffer: Tris-based buffer containing EDTA, dithiothreitol (B142953) (DTT), and glycerol.
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
B. Assay Procedure
-
Preparation of Reagents: All reagents are prepared in the assay buffer. Serial dilutions of the unlabeled test compounds (Fulvestrant, its metabolites) and a reference compound (unlabeled 17β-estradiol) are made.
-
Incubation: A constant concentration of the estrogen receptor preparation and the radioligand ([³H]-17β-estradiol) are incubated with varying concentrations of the test compounds or the reference compound in assay tubes.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry or dextran-coated charcoal, followed by centrifugation. The pellet contains the receptor-bound radioactivity.
-
Quantification: The amount of radioactivity in the pellet is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value for each test compound is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
III. Visualizations
A. Fulvestrant Metabolism and Estrogen Receptor Binding
The following diagram illustrates the primary metabolic pathways of Fulvestrant and the relative estrogen receptor binding activity of the parent drug and its metabolites.
Caption: Metabolic pathways of Fulvestrant and the ER affinity of its metabolites.
B. Competitive Estrogen Receptor Binding Assay Workflow
This diagram outlines the key steps involved in a competitive estrogen receptor binding assay used to determine the binding affinity of compounds like Fulvestrant and its metabolites.
Caption: Workflow of a competitive estrogen receptor binding assay.
C. Fulvestrant's Mechanism of Action on Estrogen Receptor Signaling
This diagram illustrates the mechanism by which Fulvestrant antagonizes estrogen receptor signaling, leading to the downregulation of the receptor.
Caption: Fulvestrant's mechanism of action on the estrogen receptor.
References
- 1. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive LC-MS/MS Protocol for the Quantitative Analysis of Fulvestrant-9-sulfone-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fulvestrant-9-sulfone-d3. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and quality control of Fulvestrant (B1683766).
Introduction
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. The metabolism of Fulvestrant involves several pathways, including oxidation to its sulfone derivative, Fulvestrant-9-sulfone.[1][2][3][4][5] Accurate and sensitive quantification of Fulvestrant and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and reliable quantification by LC-MS/MS, as it compensates for matrix effects and variability in sample processing.
This application note outlines a systematic approach to develop and validate an LC-MS/MS method for Fulvestrant-9-sulfone, using this compound as an internal standard. While published methods for Fulvestrant are available, this document provides a specific focus on its sulfone metabolite and includes a strategy for determining the necessary mass spectrometric parameters.
Experimental Workflow
The following diagram illustrates the overall workflow for the development and validation of the LC-MS/MS method for this compound analysis.
Materials and Reagents
-
Reference Standards: Fulvestrant-9-sulfone and this compound (commercially available from various suppliers).[6][7]
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade).
-
Additives: Formic acid, Ammonium acetate.
-
Biological Matrix: Human or animal plasma (K2-EDTA).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fulvestrant-9-sulfone and this compound in methanol to prepare individual primary stock solutions.
-
Working Stock Solutions: Prepare a series of working stock solutions of Fulvestrant-9-sulfone by serial dilution of the primary stock solution with methanol:water (1:1, v/v).
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution with methanol:water (1:1, v/v).
Mass Spectrometry Method Development
The following protocol outlines the steps to determine the optimal Multiple Reaction Monitoring (MRM) transitions for Fulvestrant-9-sulfone and this compound.
-
Precursor Ion Determination:
-
The molecular weight of Fulvestrant-9-sulfone is 622.77 g/mol .[8]
-
Infuse a standard solution of Fulvestrant-9-sulfone into the mass spectrometer in negative ionization mode.
-
Perform a full scan in Q1 to identify the deprotonated molecule [M-H]⁻, which is expected at m/z 621.8.
-
For this compound, the expected [M-H]⁻ is at m/z 624.8.
-
-
Product Ion Scan:
-
Set the determined precursor ion in Q1 and perform a product ion scan in Q3 to identify the major fragment ions.
-
Based on the fragmentation of Fulvestrant (precursor m/z 605.5 to product m/z 427.5), a similar fragmentation pattern is expected for the sulfone metabolite.[9][10] The addition of the oxygen atom to the sulfinyl group to form a sulfone should not significantly alter the primary fragmentation of the steroid backbone.
-
-
MRM Transition Selection and Optimization:
-
Select the most intense and specific precursor-to-product ion transitions for both Fulvestrant-9-sulfone and this compound.
-
Optimize the collision energy (CE) for each selected transition to maximize the signal intensity.
-
Proposed MRM Transitions (to be confirmed experimentally):
-
Fulvestrant-9-sulfone: m/z 621.8 → (major product ion)
-
This compound: m/z 624.8 → (corresponding product ion + 3 Da)
-
-
Liquid Chromatography Method
The following chromatographic conditions are based on established methods for Fulvestrant and should serve as a starting point for optimization.[9][10][11]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to achieve good peak shape and separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Sample Preparation
A supported liquid extraction (SLE) or liquid-liquid extraction (LLE) method is recommended for the extraction of Fulvestrant-9-sulfone from plasma.[9][11]
-
To 100 µL of plasma sample, add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3] The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of Fulvestrant-9-sulfone. A linear range appropriate for the expected in-vivo concentrations should be established (e.g., 0.1 to 100 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. The precision (%CV) should be ≤ 15% (≤ 20% for LLOQ) and the accuracy (% bias) should be within ±15% (±20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Selectivity and Specificity: The absence of interfering peaks from endogenous matrix components should be demonstrated in at least six different sources of blank plasma.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS should be evaluated. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
-
Stability: The stability of Fulvestrant-9-sulfone in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | r² |
| Fulvestrant-9-sulfone | 0.1 - 100 | y = mx + c | ≥ 0.99 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low QC | 0.3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Mid QC | 10 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High QC | 80 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Fulvestrant-9-sulfone in a biological matrix, using its deuterated analog as an internal standard. The provided protocols for mass spectrometry method development, chromatography, and sample preparation, along with the validation guidelines, will enable researchers to establish a reliable analytical method for pharmacokinetic and drug metabolism studies of Fulvestrant. The successful implementation of this method will contribute to a better understanding of the clinical pharmacology of Fulvestrant.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fulvestrant 9-Sulfone - Acanthus Research [acanthusresearch.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Fulvestrant in Human Plasma Using Fulvestrant-9-sulfone-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fulvestrant (B1683766) in human plasma. To ensure accuracy and precision in bioanalytical studies, a stable isotope-labeled internal standard, Fulvestrant-9-sulfone-d3, is employed. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies.
Introduction
Fulvestrant is a selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2][3][4] Accurate measurement of fulvestrant concentrations in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate quantification. This compound is a suitable internal standard for the bioanalysis of fulvestrant.[5][6]
Experimental
Materials and Reagents
-
Fulvestrant reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Methyl tertiary butyl ether (MTBE)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Agilent SB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent[7][8]
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of fulvestrant and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 500 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 3 mL of methyl tertiary butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
-
Mobile Phase: Acetonitrile and 1mM Ammonium Acetate in water (75:25, v/v)
-
Flow Rate: 0.4 mL/min[9]
-
Column Temperature: 40°C
-
Run Time: 5 minutes
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
Results and Discussion
The developed LC-MS/MS method demonstrated excellent linearity over a concentration range of 0.05 to 100.0 ng/mL for fulvestrant in human plasma.[7][8] The use of this compound as an internal standard effectively compensated for matrix effects and variations in sample processing, leading to high accuracy and precision.
Quantitative Data Summary
The following tables summarize the performance characteristics of a representative bioanalytical method for fulvestrant using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Internal Standard | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Fulvestrant | Fulvestrant-d3 | 0.05 - 100.0 | > 0.99 |
Data adapted from a similar study using Fulvestrant-d3.[7][8]
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.05 | 0.049 | 98.0 | < 15 | < 15 |
| Low QC | 0.15 | 0.145 | 96.7 | < 10 | < 10 |
| Mid QC | 15 | 15.3 | 102.0 | < 5 | < 5 |
| High QC | 80 | 78.9 | 98.6 | < 5 | < 5 |
Representative data based on typical FDA guidance for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Fulvestrant | Low QC | 85 | 95 |
| Mid QC | 88 | 97 | |
| High QC | 86 | 96 | |
| Fulvestrant-d3 | - | 90 | 98 |
Data adapted from a study using Fulvestrant-d3.[8]
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of fulvestrant in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput bioanalytical applications in both preclinical and clinical research.
Visualizations
Fulvestrant Signaling Pathway
Caption: Mechanism of action of Fulvestrant as a selective estrogen receptor downregulator (SERD).
Bioanalytical Workflow
Caption: Workflow for the bioanalysis of Fulvestrant using LC-MS/MS.
References
- 1. d-nb.info [d-nb.info]
- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 3. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fulvestrant: a review of its development, pre-clinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
Application Note: Quantitative Analysis of Fulvestrant in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant (B1683766) is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1] Accurate and precise quantification of fulvestrant in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of fulvestrant in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3][4]
Principle of the Method
This method involves the extraction of fulvestrant and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of fulvestrant is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Fulvestrant reference standard
-
Fulvestrant-d3 or Fulvestrant-d5 as an internal standard (IS)[1][5]
-
HPLC-grade acetonitrile (B52724), methanol, and methyl tertiary butyl ether (MTBE)[1]
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., heparin)
-
Deionized water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[7]
-
Analytical column (e.g., C18 or RP-18e)[1]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Pipettes and tips
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting fulvestrant from plasma.[1][2]
-
Thaw frozen plasma samples at room temperature.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.[1]
-
Add a known amount of internal standard (e.g., Fulvestrant-d3) working solution.
-
Vortex mix for 30 seconds.
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase (e.g., 200 µL of a mixture of 0.5% acetic acid and acetonitrile (20:80, v/v)).[1]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (PP)
Protein precipitation offers a simpler and faster alternative for sample preparation.[6][7]
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add a known amount of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of fulvestrant.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Shimadzu LC-30AD or equivalent[8] | Agilent 1200 series or equivalent |
| Column | Chromolith RP-18e (100 x 4.6 mm)[1][3][4] | Agilent SB-C18 (2.1 x 50 mm, 1.8 µm)[8] |
| Mobile Phase | 0.5% Acetic Acid in Water:Acetonitrile (20:80, v/v)[1][3][4] | 1mM Ammonium Acetate in Water:Acetonitrile (25:75, v/v)[8] |
| Flow Rate | 1.0 mL/min (with ~50% split)[1][3][4] | 0.4 mL/min[8] |
| Column Temperature | 35°C[1] | Ambient |
| Injection Volume | 10 µL | 5 µL |
| Run Time | < 3.0 min[1][3][4] | ~ 2.5 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition 1 | Condition 2 |
| Mass Spectrometer | AB Sciex API 4000 or equivalent[8] | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] | Electrospray Ionization (ESI), Positive[7] |
| MRM Transition (Fulvestrant) | m/z 605.2 → 427.4[1][3] | m/z 607.3 → 369.2 |
| MRM Transition (IS - Fulvestrant-d3) | m/z 608.6 → 430.4[1][3] | N/A |
| MRM Transition (IS - Fulvestrant-d5) | N/A | m/z 611.8 → 369.2[5] |
| Collision Energy (Fulvestrant) | 30 V[1] | Optimized for specific instrument |
| Collision Energy (IS) | 31 V[1] | Optimized for specific instrument |
Data Analysis and Quantification
The concentration of fulvestrant in plasma samples is determined by constructing a calibration curve. The curve is generated by plotting the peak area ratio of fulvestrant to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used for the curve fitting.[1][2]
Table 3: Summary of Method Validation Parameters
| Parameter | Result 1 | Result 2 |
| Linearity Range | 0.100 - 25.0 ng/mL[1][3][4] | 0.250 - 75.0 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[1][3][4] | Not specified, but weighted (1/x²) linear regression used[2] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1] | 0.250 ng/mL[2] |
| Intra-day Precision (%RSD) | ≤ 3.1%[1] | Not specified |
| Inter-day Precision (%RSD) | ≤ 2.97%[1] | Not specified |
| Accuracy | 84.5% - 100.0%[1] | Not specified |
| Recovery | 79.29% (Overall)[1][3][4] | 58.97% (Fulvestrant), 74.01% (IS)[2] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Fulvestrant in human plasma.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. researchgate.net [researchgate.net]
Application Note: Sample Preparation for the Bioanalysis of Fulvestrant using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Fulvestrant (B1683766) is an estrogen receptor (ER) antagonist used in the treatment of hormone receptor (HR)-positive metastatic breast cancer, particularly in postmenopausal women.[1][2] It functions as a selective estrogen receptor degrader (SERD), which competitively binds to estrogen receptors, leading to their inhibition and subsequent degradation.[3][4] This unique mechanism, which involves both receptor blockade and degradation, makes it a potent therapeutic agent.[1] Accurate quantification of Fulvestrant in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This application note provides detailed protocols for the sample preparation of Fulvestrant from plasma for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fulvestrant-d3, is essential for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing.[5][6][7]
Mechanism of Action: Estrogen Receptor Degradation
Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. It binds to the estrogen receptor, preventing dimerization and nuclear translocation, and ultimately promoting the degradation of the receptor itself via the proteasomal pathway.[3][8] This dual action completely blocks ERα-induced transcriptional activity, thereby inhibiting tumor progression.[8]
Caption: Mechanism of action of Fulvestrant in blocking estrogen signaling.
Experimental Protocols
The following sections detail two common and effective methods for extracting Fulvestrant from plasma samples: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Materials and Reagents
-
Fulvestrant reference standard
-
Fulvestrant-d3 internal standard (IS)[7]
-
HPLC-grade methanol (B129727), acetonitrile, and methyl tertiary butyl ether (MTBE)[6][7]
-
Ammonium acetate
-
Reagent-grade water (Milli-Q or equivalent)
-
Control human or rat plasma (K3EDTA)[6]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare separate stock solutions of Fulvestrant and Fulvestrant-d3 at a concentration of 0.5 mg/mL or 1 mg/mL in methanol or acetonitrile.[6][9] Store these solutions at 2–8°C.[6]
-
Working Standards: Prepare serial dilutions of the Fulvestrant stock solution with a 50:50 methanol:water or similar diluent to create working solutions for calibration curve standards and quality control (QC) samples.[6]
-
Internal Standard (IS) Spiking Solution: Dilute the Fulvestrant-d3 stock solution to a final concentration of 100 ng/mL in 50% methanol.[6]
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated LC-MS/MS method using MTBE as the extraction solvent.[6][7] LLE provides a high degree of sample cleanup by efficiently separating the analyte from endogenous plasma components.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Fulvestrant.
Detailed Methodology:
-
Pipette a 500 µL aliquot of the plasma sample (calibration standard, QC, or unknown) into a clean polypropylene (B1209903) tube.[6]
-
Add 10 µL of the 100 ng/mL Fulvestrant-d3 internal standard spiking solution to each tube.[6]
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) to each tube.[6]
-
Cap the tubes and vortex vigorously for approximately 10 minutes to ensure thorough extraction.[6]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper organic layer (supernatant) to a new clean tube.[6]
-
Evaporate the supernatant to dryness at 40°C under a gentle stream of nitrogen.[6]
-
Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase (e.g., 0.5% acetic acid and acetonitrile, 20:80 v/v).[7]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[6]
Protocol 2: Protein Precipitation (PPT)
Protein precipitation is a simpler and faster alternative to LLE, suitable for high-throughput analysis. It involves adding a water-miscible organic solvent, typically acetonitrile, to denature and precipitate plasma proteins.[10]
References
- 1. What is Fulvestrant used for? [synapse.patsnap.com]
- 2. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for a Validated Bioanalytical Method for Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is an estrogen receptor (ER) antagonist used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1] It functions as a selective estrogen receptor degrader (SERD), binding to the ER and promoting its degradation, thereby blocking estrogen-mediated cell signaling.[1] Accurate quantification of Fulvestrant in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed, validated bioanalytical method for the determination of Fulvestrant in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique.[2][3]
Bioanalytical Method Validation
The method described herein has been validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, ensuring the reliability and accuracy of the data.[4][5] The validation process assesses selectivity, specificity, accuracy, precision, recovery, calibration curve performance, and stability of the analyte under various conditions.[6][7]
Table 1: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 different sources. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | A minimum of 6 non-zero standards. A correlation coefficient (r²) of ≥0.99 is desirable. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | At least 3 concentrations (Low, Medium, High QC). Mean accuracy within ±15% of the nominal value (±20% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ). Assessed with a minimum of 5 determinations per concentration.[6] |
| Recovery | Consistent and reproducible recovery is required. While no specific value is mandated, it should be optimized during method development. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20% CV). |
| Stability | Freeze-thaw stability, bench-top stability, long-term storage stability, and autosampler stability. Analyte concentration should be within ±15% of the nominal concentration. |
Experimental Protocols
Materials and Reagents
-
Fulvestrant reference standard
-
Fulvestrant-d3 or Fulvestrant-d5 (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methyl tertiary-butyl ether (MTBE) or other suitable extraction solvent
-
Supported Liquid Extraction (SLE) cartridges (if applicable)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatographic Column | C18 column (e.g., Agilent SB-C18, 2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase | Acetonitrile and water (e.g., 75:25, v/v) with an additive like 1 mM ammonium acetate or 0.5% acetic acid.[5][8] |
| Flow Rate | 0.4 - 1.0 mL/min[5][8] |
| Column Temperature | 35 °C[8] |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) - Negative or Positive Mode. Negative mode has been reported to provide a higher response for Fulvestrant.[5] |
| MRM Transitions | Fulvestrant: m/z 605.2 → 427.4[8]; Fulvestrant-d3: m/z 608.6 → 430.4[8] |
| Internal Standard | Fulvestrant-d3 or Fulvestrant-d5 |
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 3 mL of methyl tertiary-butyl ether (MTBE).
-
Vortex for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Supported Liquid Extraction (SLE) Protocol
-
Thaw frozen plasma samples at room temperature.
-
Dilute 100 µL of plasma with 100 µL of an aqueous buffer (e.g., mobile phase without organic solvent).[9]
-
Add 20 µL of the internal standard working solution and vortex.[9]
-
Load the sample onto an SLE cartridge and allow it to absorb for 5 minutes.[9]
-
Elute the analytes by passing a water-immiscible organic solvent (e.g., ethyl acetate, 2 x 800 µL) through the cartridge under gravity.[9]
-
Collect the eluent and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]
-
Reconstitute the residue in 100 µL of the mobile phase.[9]
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Bioanalytical workflow for Fulvestrant quantification.
Caption: Fulvestrant's mechanism of action and resistance pathway.
Conclusion
This document provides a comprehensive overview of a validated bioanalytical method for the quantification of Fulvestrant in human plasma. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the summary of validation parameters, offer a robust framework for researchers in drug development. The inclusion of diagrams illustrating the experimental workflow and the drug's signaling pathway, including a potential resistance mechanism through EGFR crosstalk, provides a broader context for the bioanalytical data generated. Adherence to these validated methods is critical for generating high-quality, reproducible data for regulatory submissions and advancing our understanding of Fulvestrant's clinical pharmacology.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols for Pharmacokinetic Studies of Fulvestrant Using Fulvestrant-9-sulfone-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), utilizing its deuterated sulfone metabolite, Fulvestrant-9-sulfone-d3, as an internal standard.
Introduction to Fulvestrant and its Pharmacokinetics
Fulvestrant is a crucial therapeutic agent for hormone receptor-positive (HR+) metastatic breast cancer.[1] Its unique mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and thereby abrogating estrogen-mediated signaling pathways that drive tumor growth.[2][3] Understanding the pharmacokinetic profile of Fulvestrant is paramount for optimizing dosing strategies and ensuring therapeutic efficacy.
Metabolism of Fulvestrant occurs through pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation.[4] One of the identified metabolites is Fulvestrant-9-sulfone.[5][6][7] For quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential for accuracy and precision. This compound serves as an ideal internal standard for the quantification of Fulvestrant and its sulfone metabolite, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. While Fulvestrant-d3 is also commonly used, the application of this compound allows for the simultaneous and accurate quantification of the parent drug and its key sulfone metabolite.
Signaling Pathway of Fulvestrant
Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. The diagram below illustrates the key steps in its mechanism of action.
Experimental Protocols
Protocol 1: Quantification of Fulvestrant in Human Plasma using LC-MS/MS
This protocol details a validated method for the sensitive and accurate determination of Fulvestrant in human plasma, employing this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 500 µL of plasma into a clean polypropylene (B1209903) tube.
-
Add 25 µL of the internal standard working solution (this compound in methanol) to each plasma sample, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A suitable gradient to separate Fulvestrant from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fulvestrant: m/z 605.2 → 427.2
-
This compound (IS): m/z 625.8 → 427.2 (Hypothetical transition based on sulfone structure and deuteration, exact mass may vary)
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Fulvestrant to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the calibration curve.
-
Determine the concentration of Fulvestrant in the quality control (QC) and unknown samples from the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) for Fulvestrant Analysis
For a cleaner sample extract, a solid-phase extraction protocol can be employed.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (plasma diluted with an acidic solution) onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes.
-
Elution: Elute Fulvestrant and the internal standard with 1 mL of methanol or a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the typical workflow for a clinical or pre-clinical pharmacokinetic study of Fulvestrant.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Fulvestrant obtained from various studies. These values can serve as a reference for researchers designing new studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Fulvestrant (250 mg, Intramuscular)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 10.5 | [8] |
| Tmax (days) | 7.0 | [9] |
| AUC₀₋₂₈ (µg·day/L) | 148 | [9] |
| Elimination Half-life (t½) (days) | ~40 | [1] |
Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Fulvestrant (250 mg, Intramuscular, Monthly)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 12.6 (at 6th month) | [8] |
| Crough (ng/mL) | 6-9 | [9] |
| Steady-State AUC₂₈ (µg·day/L) | ~300 | [9] |
Table 3: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range (ng/mL) | 0.05 - 100.0 | [10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | [10] |
| Intra-day Precision (%RSD) | ≤ 3.1% | [11] |
| Inter-day Precision (%RSD) | ≤ 2.97% | [11] |
| Recovery (%) | ~79 | [11] |
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated by the end-user for their specific experimental conditions and regulatory requirements.
References
- 1. Fulvestrant - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile of intramuscular fulvestrant in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Use of Fulvestrant-9-sulfone-d3 in Drug Metabolism Studies
Introduction
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2][3] The drug undergoes extensive metabolism in the liver, and understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile and potential drug-drug interactions.[1][4] The metabolic pathways of Fulvestrant are analogous to those of endogenous steroids and include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[2][3] One of the identified metabolites is Fulvestrant-9-sulfone. The study of such metabolites is a key component of drug development.
Fulvestrant-9-sulfone-d3 is a deuterium-labeled version of the Fulvestrant-9-sulfone metabolite.[5] Its primary application in drug metabolism studies is as an internal standard (IS) for the accurate and precise quantification of the non-labeled Fulvestrant-9-sulfone metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for variability during sample preparation and analysis.[6]
Principle
The core principle behind using this compound as an internal standard lies in the technique of isotope dilution mass spectrometry (IDMS).[6] A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. Since this compound is chemically identical to the analyte of interest (Fulvestrant-9-sulfone) but has a different mass due to the presence of deuterium (B1214612) atoms, it behaves similarly during extraction, chromatography, and ionization.[6] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, an accurate and precise quantification can be achieved.[6]
Experimental Protocols
Preparation of Stock and Working Solutions
a. Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 1 mg of Fulvestrant-9-sulfone reference standard and this compound internal standard.
-
Dissolve each compound in 1 mL of methanol (B129727) to obtain individual primary stock solutions of 1 mg/mL.
-
Store the stock solutions at -20°C.
b. Analyte Working Solutions (for Calibration Curve and Quality Control):
-
Perform serial dilutions of the Fulvestrant-9-sulfone primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions. These solutions will be used to spike into a blank biological matrix to create calibration standards and quality control (QC) samples.
c. Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same 50:50 methanol and water mixture. This solution will be added to all calibration standards, QC samples, and unknown samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of each unknown sample, calibration standard, and QC sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.
-
Briefly vortex the tubes to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vigorously vortex each tube for 30 seconds.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile and water with 0.1% formic acid).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions:
-
Fulvestrant-9-sulfone: To be determined by direct infusion of the reference standard.
-
This compound: The precursor ion will be shifted by +3 m/z compared to the non-labeled analyte. The product ion may or may not be shifted, depending on the fragmentation pattern.
-
Data Presentation
Table 1: Representative Calibration Curve Data
| Concentration of Fulvestrant-9-sulfone (ng/mL) | Peak Area of Fulvestrant-9-sulfone | Peak Area of this compound (IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 150,000 | 0.0083 |
| 5 | 6,300 | 152,000 | 0.0414 |
| 10 | 12,800 | 149,500 | 0.0856 |
| 50 | 64,500 | 151,000 | 0.4272 |
| 100 | 130,000 | 150,500 | 0.8638 |
| 500 | 655,000 | 149,000 | 4.3960 |
| 1000 | 1,320,000 | 151,200 | 8.7302 |
Table 2: Representative Quality Control (QC) Sample Data
| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.9 | 96.7 | 4.5 |
| Mid QC | 80 | 82.4 | 103.0 | 3.2 |
| High QC | 800 | 789.6 | 98.7 | 2.8 |
Visualizations
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Liquid-Liquid Extraction of Fulvestrant from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] Accurate quantification of Fulvestrant in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid-liquid extraction (LLE) is a robust and widely used technique for the extraction of Fulvestrant from complex biological samples such as plasma, offering high recovery and clean extracts suitable for sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
These application notes provide detailed protocols for the liquid-liquid extraction of Fulvestrant from plasma, along with validated performance data and visualizations to aid researchers in developing and implementing this methodology in their laboratories.
Quantitative Data Summary
The following tables summarize the quantitative data from validated liquid-liquid extraction methods for Fulvestrant in plasma.
Table 1: Liquid-Liquid Extraction and LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Rat Plasma |
| Sample Volume | 500 µL[3] | 100 µL |
| Internal Standard (IS) | Fulvestrant-D3[3] | Fulvestrant-D3 |
| Extraction Solvent | Methyl Tertiary Butyl Ether (MTBE)[3] | Ethyl Acetate (B1210297) |
| Analytical Technique | LC-MS/MS[3] | LC-MS/MS |
| Column | Chromolith RP-18e (100 x 4.6 mm)[3] | Agilent SB-C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | 0.5% Acetic Acid and Acetonitrile (20:80, v/v)[3] | Acetonitrile and Water (75:25, v/v) with 1mM Ammonium Acetate |
| Ionization Mode | Negative Ion Spray[3] | Negative ESI |
| Mass Transitions (m/z) | Fulvestrant: 605.2 → 427.4, IS: 608.6 → 430.4[3] | Fulvestrant: 605.5 → 427.5, IS: 608.5 → 430.5 |
Table 2: Method Validation and Performance Data
| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) |
| Linearity Range | 0.100 - 25.0 ng/mL[3] | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.99[3] | 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[3] | 0.05 ng/mL |
| Mean Overall Recovery | 79.29%[3] | 85.81 - 97.59% |
| Intra-day Precision (%RSD) | ≤ 3.1%[3] | < 8.03% |
| Inter-day Precision (%RSD) | ≤ 2.97%[3] | < 8.03% |
| Intra-day Accuracy | 84.5% at LLOQ[3] | -13.35 to 7.68% |
| Inter-day Accuracy | Not Specified | -13.35 to 7.68% |
| Matrix Effect | Insignificant[3] | 90.18 - 95.02% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Fulvestrant from Human Plasma
This protocol is based on a validated LC-MS/MS method for the estimation of Fulvestrant in human plasma.[3]
Materials:
-
Human plasma (K3EDTA)
-
Fulvestrant and Fulvestrant-D3 (Internal Standard) stock solutions
-
Methyl Tertiary Butyl Ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Acetic Acid, analytical grade
-
Water, deionized
-
Polypropylene (B1209903) tubes (5 mL)
-
Centrifuge
-
Vortex mixer
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a 5 mL polypropylene tube.
-
Spike with 10 µL of Fulvestrant-D3 internal standard solution.
-
-
Liquid-Liquid Extraction:
-
Add 2.5 mL of MTBE to the plasma sample.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with 100 µL of the mobile phase (0.5% Acetic Acid and Acetonitrile, 20:80 v/v).
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
-
Protocol 2: Liquid-Liquid Extraction of Fulvestrant from Rat Plasma
This protocol is adapted from a method for the determination of Fulvestrant in rat plasma.
Materials:
-
Rat plasma
-
Fulvestrant and Fulvestrant-D3 (Internal Standard) stock solutions
-
Ethyl Acetate, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium Acetate, analytical grade
-
Water, deionized
-
Polypropylene tubes (5 mL)
-
Centrifuge
-
Vortex mixer
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of rat plasma into a 5 mL polypropylene tube.
-
Add 20 µL of Fulvestrant-D3 internal standard working solution.
-
-
Liquid-Liquid Extraction:
-
Add 1.6 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3600 rpm for 10 minutes.
-
-
Supernatant Transfer and Evaporation:
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable volume of the mobile phase (Acetonitrile and Water, 75:25, v/v with 1mM Ammonium Acetate).
-
-
Analysis:
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Fulvestrant Mechanism of Action: Estrogen Receptor Degradation
Caption: Mechanism of Fulvestrant action.
Experimental Workflow for Fulvestrant LLE
Caption: Liquid-Liquid Extraction Workflow.
References
- 1. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Solid-Phase Extraction of Fulvestrant and its Metabolites from Human Plasma
Abstract
This application note details a robust and high-throughput solid-phase extraction (SPE) protocol for the simultaneous quantification of fulvestrant (B1683766) and its major metabolites in human plasma. The methodology is optimized for use with LC-MS/MS and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The described protocol utilizes a C8 reversed-phase sorbent, which has demonstrated high extraction efficiency and reproducibility for fulvestrant. While specific quantitative data for all metabolites using this exact protocol is extrapolated from similar analyses, the method is designed to be broadly applicable to fulvestrant and its glucuronidated and sulfated forms.
Introduction
Fulvestrant is a selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. Monitoring its plasma concentrations, along with those of its metabolites, is crucial for understanding its pharmacokinetics and clinical efficacy. Fulvestrant is primarily metabolized in the liver via oxidation and conjugation, leading to the formation of metabolites such as fulvestrant-3-glucuronide, fulvestrant-17-glucuronide, and fulvestrant-3-sulfate.[1][2] Solid-phase extraction is a preferred method for sample clean-up as it effectively removes plasma components that can interfere with sensitive LC-MS/MS analysis.[3][4] This protocol provides a detailed, step-by-step guide for the efficient extraction of these compounds from human plasma.
Experimental Protocol
Materials and Reagents
-
SPE Cartridges: C8 cartridges, 200 mg/3 mL (Sep-Pak Vac C8 or equivalent)[3]
-
Fulvestrant and Metabolite Standards: Certified reference standards of fulvestrant and its metabolites.
-
Internal Standard (IS): Fulvestrant-d3 or a structurally similar compound.[5][6]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic Acid (LC-MS grade)
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system
-
Sample Preparation
-
Plasma Collection: Collect whole blood in K3EDTA tubes and centrifuge to separate plasma. Store plasma samples at -70°C until analysis.[5]
-
Standard and QC Preparation: Prepare stock solutions of fulvestrant, its metabolites, and the internal standard in methanol. Serially dilute these stocks to create calibration curve standards and quality control (QC) samples in blank human plasma.[7]
-
Sample Pre-treatment:
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning: Condition the C8 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.[8] Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure optimal binding.
-
Washing:
-
Wash the cartridge with 3 mL of a methanol:water solution (e.g., 10:90, v/v) to remove polar interferences.[8]
-
A second wash with a slightly stronger organic solvent may be performed if necessary to remove less polar interferences.
-
-
Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove any residual wash solvent.
-
Elution: Elute fulvestrant and its metabolites from the cartridge by applying two aliquots of 750 µL of methanol into a clean collection tube.[3]
-
Evaporation and Reconstitution:
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
LC Column: C18 or Phenyl column (e.g., 150 × 4.6 mm, 2.6 µm).[3][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of aqueous (e.g., 0.1% formic acid or 5mM ammonium acetate in water) and organic (e.g., acetonitrile or methanol) phases.[9]
-
Flow Rate: 0.3 - 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative or positive mode, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Example transitions:
Data Presentation
The following table summarizes expected performance characteristics for the SPE method based on published data for fulvestrant.[3]
| Analyte | Sorbent Phase | Elution Solvent | Mean Recovery (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (Bias%) |
| Fulvestrant | C8 | Methanol | ≥92.3% | ≤14.3% | -12.7% to 13.5% |
| Metabolite 1 | C8 | Methanol | Data not available | Data not available | Data not available |
| Metabolite 2 | C8 | Methanol | Data not available | Data not available | Data not available |
Note: Quantitative data for metabolites using this specific SPE protocol are not available in the cited literature and would require experimental determination.
Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase extraction protocol.
References
- 1. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: UPLC vs. HPLC for the Separation of Fulvestrant and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the separation and analysis of Fulvestrant and its related substances, including potential metabolites and degradation products.
Introduction
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] The analysis of Fulvestrant and its metabolites is crucial for pharmacokinetic studies, metabolism profiling, and quality control of pharmaceutical formulations. Both HPLC and UPLC are powerful chromatographic techniques for this purpose, but they offer different advantages in terms of speed, resolution, and sensitivity.
This application note outlines the key differences between UPLC and HPLC for Fulvestrant analysis, provides detailed experimental protocols, and presents a comparative summary of their performance.
UPLC vs. HPLC: A Comparative Overview
UPLC technology utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC systems.[2][3][4] This fundamental difference leads to significant improvements in chromatographic performance.
Key Advantages of UPLC over HPLC for Fulvestrant Analysis:
-
Faster Analysis Times: UPLC methods can significantly reduce run times, often by a factor of up to 10, compared to traditional HPLC methods.[5] This high throughput is advantageous for analyzing large numbers of samples.
-
Improved Resolution: The smaller particle size in UPLC columns leads to higher separation efficiency and narrower peaks, resulting in better resolution of Fulvestrant from its closely eluting metabolites and degradation products.[2][5]
-
Enhanced Sensitivity: Narrower peaks in UPLC lead to increased peak height and a better signal-to-noise ratio, resulting in higher sensitivity, which is critical for detecting low-level metabolites.[2][5]
-
Reduced Solvent Consumption: Shorter analysis times and lower flow rates in UPLC methods lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[3]
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics of UPLC and HPLC methods for the analysis of Fulvestrant and its related compounds, based on data from various studies.
| Parameter | HPLC Method | UPLC Method | Reference |
| Analysis Time | 20 - 45 minutes | 2 - 7 minutes | [1][3] |
| Typical Column Particle Size | 3 - 5 µm | < 2 µm | [3] |
| Resolution | Good | Excellent | [2][5] |
| Sensitivity | Moderate | High | [2][5] |
| Solvent Consumption | High | Low | [3] |
Experimental Protocols
The following are representative protocols for the analysis of Fulvestrant and its related substances using HPLC and UPLC.
HPLC Protocol
This protocol is based on a stability-indicating HPLC method for the determination of Fulvestrant.
Chromatographic Conditions:
| Parameter | Details | Reference |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size | [6] |
| Mobile Phase | 1% Orthophosphoric acid:Methanol (B129727) (80:20, v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Injection Volume | 10 µL | [6] |
| Detector | UV at 243 nm | [6] |
| Column Temperature | Ambient | [6] |
Sample Preparation:
-
Prepare a stock solution of Fulvestrant in methanol.
-
Dilute the stock solution with the mobile phase to achieve the desired concentration.
-
Filter the sample through a 0.45 µm filter before injection.
UPLC Protocol
This protocol is based on a stability-indicating UPLC method for the quantification of Fulvestrant.
Chromatographic Conditions:
| Parameter | Details | Reference |
| Column | ACQUITY UPLC BEH Shield RP18, 50 mm x 2.1 mm, 1.7 µm particle size | [7] |
| Mobile Phase | Water:Acetonitrile:Methanol (300:400:300, v/v/v) with 1.0 mL Orthophosphoric acid | [7] |
| Flow Rate | 0.3 mL/min | [7] |
| Injection Volume | 1.0 µL | |
| Detector | PDA-UV at 220.0 nm | [7] |
| Column Temperature | 35°C | |
| Run Time | 6 minutes | [7] |
Sample Preparation:
-
Prepare a stock solution of Fulvestrant in a suitable diluent (e.g., methanol or mobile phase).
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
Filter the sample through a 0.22 µm filter before injection.
Visualizations
Fulvestrant Metabolism Signaling Pathway
References
- 1. ijrar.org [ijrar.org]
- 2. rjptonline.org [rjptonline.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Fulvestrant and its Metabolites in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant (B1683766) is a selective estrogen receptor (ER) downregulator (SERD) used in the treatment of hormone receptor (HR)-positive breast cancer. It functions by binding to the estrogen receptor, leading to its degradation and thereby inhibiting estrogen signaling pathways crucial for the growth of certain breast cancer cells.[1][2] Understanding the intracellular concentration of fulvestrant and its metabolites is critical for elucidating its mechanism of action, identifying potential resistance mechanisms, and developing more effective therapeutic strategies. This document provides detailed protocols for the quantification of fulvestrant and its primary metabolites in breast cancer cell lines using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), along with an overview of its metabolic pathways and mechanism of action.
Mechanism of Action and Metabolism
Fulvestrant is a steroidal antiestrogen (B12405530) that competitively binds to the estrogen receptor with high affinity. Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, fulvestrant is a pure antagonist with no agonist activity.[1] Its binding to the ER leads to receptor dimerization inhibition, impaired nuclear localization, and accelerated degradation of the ER protein, effectively abrogating estrogen-mediated gene transcription.[1][3]
The metabolism of fulvestrant is extensive and analogous to that of endogenous steroids. The primary metabolic pathways include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate (B86663) at various positions on the steroid nucleus.[2][4] Key metabolites include fulvestrant-3-glucuronide, fulvestrant-17-glucuronide, and fulvestrant-3-sulfate.[5][6] Additionally, oxidation of the side chain can lead to the formation of sulphone metabolites.[1] While some metabolites may retain partial antiestrogenic activity, they are generally less potent than the parent compound.[1]
Signaling Pathway
The primary signaling pathway affected by fulvestrant is the estrogen receptor pathway. By promoting the degradation of ERα, fulvestrant prevents the transcription of estrogen-responsive genes that are critical for cell proliferation and survival.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for common breast cancer cell lines such as MCF-7 and T47D.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Fulvestrant
-
6-well plates or other suitable culture vessels
-
-
Procedure:
-
Culture breast cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a stock solution of fulvestrant in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of fulvestrant for the specified duration. Include a vehicle control (e.g., DMSO) for comparison.
-
Sample Preparation for Intracellular Quantification
This protocol outlines the steps for extracting fulvestrant and its metabolites from cultured breast cancer cells.
-
Materials:
-
Treated cells in culture plates
-
Ice-cold PBS
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer or a simple buffer like 1% Triton X-100 in PBS)
-
Internal Standard (IS) solution (e.g., deuterated fulvestrant)
-
Acetonitrile (B52724) (ACN)
-
Microcentrifuge tubes
-
-
Procedure:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
Add an appropriate volume of lysis buffer to each well (e.g., 200-500 µL for a well in a 6-well plate) and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Spike the lysate with the internal standard solution.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the lysate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains fulvestrant and its metabolites, and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be optimized for specific instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole)
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for fulvestrant and its metabolites need to be determined by infusing pure standards. Example transitions for fulvestrant are m/z 606.3 -> 351.2 and m/z 606.3 -> 427.2.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the LC-MS/MS analysis.
Table 1: LC-MS/MS MRM Transitions for Fulvestrant and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fulvestrant | Insert Value | Insert Value | Insert Value |
| Fulvestrant-3-glucuronide | Insert Value | Insert Value | Insert Value |
| Fulvestrant-17-glucuronide | Insert Value | Insert Value | Insert Value |
| Fulvestrant-3-sulfate | Insert Value | Insert Value | Insert Value |
| Fulvestrant sulphone | Insert Value | Insert Value | Insert Value |
| Internal Standard | Insert Value | Insert Value | Insert Value |
| Note: These values need to be experimentally determined. |
Table 2: Intracellular Concentrations of Fulvestrant and Metabolites in Breast Cancer Cell Lines
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hr) | Analyte | Intracellular Concentration (ng/10^6 cells) |
| MCF-7 | 100 | 24 | Fulvestrant | Insert Experimental Data |
| Fulvestrant-3-glucuronide | Insert Experimental Data | |||
| Fulvestrant-17-glucuronide | Insert Experimental Data | |||
| Fulvestrant-3-sulfate | Insert Experimental Data | |||
| Fulvestrant sulphone | Insert Experimental Data | |||
| T47D | 100 | 24 | Fulvestrant | Insert Experimental Data |
| Fulvestrant-3-glucuronide | Insert Experimental Data | |||
| Fulvestrant-17-glucuronide | Insert Experimental Data | |||
| Fulvestrant-3-sulfate | Insert Experimental Data | |||
| Fulvestrant sulphone | Insert Experimental Data | |||
| Note: This table should be populated with data generated from the described protocol. |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the quantification of fulvestrant and its metabolites in breast cancer cell lines. Accurate measurement of intracellular drug and metabolite levels is essential for a deeper understanding of its pharmacological effects and for the development of improved cancer therapies. The use of LC-MS/MS provides the necessary sensitivity and specificity for this purpose. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and instrumentation.
References
- 1. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 4. Fulvestrant - Wikipedia [en.wikipedia.org]
- 5. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: LC-MS/MS Analysis of Fulvestrant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Fulvestrant.
Understanding Matrix Effects in Fulvestrant Analysis
Matrix effects are a common challenge in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[1][2] This can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification of Fulvestrant.[2] Biological matrices like plasma are complex, containing endogenous components such as phospholipids, salts, and proteins that can interfere with the analysis.[1] For Fulvestrant, which is often analyzed in plasma samples, mitigating these effects is crucial for developing a robust and reliable method.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in Fulvestrant LC-MS/MS analysis?
A1: The primary causes of matrix effects in Fulvestrant analysis are co-eluting endogenous components from the biological matrix (e.g., plasma).[1] These include:
-
Phospholipids: A major contributor to ion suppression in plasma samples.[1][4]
-
Salts and Proteins: Can alter the ionization efficiency in the MS source.[1]
-
Exogenous substances: Anticoagulants used during blood collection or dosing vehicles can also interfere with the analysis.[2]
Q2: How can I determine if my Fulvestrant analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Fulvestrant solution is infused post-column while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate matrix effects.
-
Post-extraction Spike: This quantitative method compares the response of Fulvestrant in a neat solution to its response in a blank matrix extract spiked after the extraction process. The ratio of these responses indicates the extent of ion suppression or enhancement.[5]
Q3: What is a suitable internal standard (IS) for Fulvestrant analysis to compensate for matrix effects?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[3] For Fulvestrant, Fulvestrant-d3 is commonly used.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing effective normalization.[3]
Q4: Can changing the ionization mode reduce matrix effects for Fulvestrant?
A4: Yes, switching the ionization mode can sometimes mitigate matrix effects. While most published methods for Fulvestrant use negative electrospray ionization (ESI) due to higher sensitivity, atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects.[2][5] If significant ion suppression is observed with ESI, exploring APCI could be a viable option, though a decrease in sensitivity might occur.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Fulvestrant, with a focus on matrix effects.
| Symptom | Potential Cause | Recommended Solution |
| Low Signal Intensity / Ion Suppression | Inadequate sample cleanup leading to co-elution of matrix components (e.g., phospholipids). | Optimize the sample preparation method. Consider switching from Protein Precipitation (PPT) to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3] |
| Suboptimal chromatographic separation of Fulvestrant from matrix interferences. | Modify the chromatographic conditions. Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., a different C18 column) to improve resolution between Fulvestrant and interfering peaks.[5] | |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects across different samples. | Ensure the use of a suitable internal standard, preferably Fulvestrant-d3, to normalize for variations in matrix effects.[3] Also, re-evaluate the sample preparation method for consistency and robustness. |
| Carryover from previous injections. | Optimize the wash solvent and increase the wash volume/time between injections. Ensure the injection port and needle are being adequately cleaned. | |
| Inaccurate Quantification (Poor Accuracy) | Matrix effects causing a consistent bias (suppression or enhancement). | Quantify the matrix effect using a post-extraction spike experiment and apply a correction factor if necessary. The most robust solution is to eliminate the source of the matrix effect through improved sample preparation and chromatography.[5] |
| Improper calibration curve preparation. | Prepare calibration standards in a matrix that matches the study samples (matrix-matched calibration) to compensate for predictable matrix effects.[3] |
Quantitative Data Summary
The following table summarizes quantitative data on matrix effects and extraction recovery for Fulvestrant from a published study. The matrix effect is evaluated by comparing the peak areas of post-extraction spiked samples to those in a neat solution. A value close to 100% indicates minimal matrix effect.
| Concentration (ng/mL) | Extraction Method | Matrix Effect (%) | RSD (%) | Extraction Recovery (%) | RSD (%) |
| 0.1 | SLE | 90.18 | 2.44 | 97.59 | 12.87 |
| 3.0 | SLE | 95.02 | 6.28 | 85.81 | 9.76 |
| 80.0 | SLE | 92.67 | 3.15 | 91.33 | 4.32 |
Data extracted from a study using Supported-Liquid Extraction (SLE) in rat plasma.[5]
Experimental Protocols
Sample Preparation: Supported-Liquid Extraction (SLE)
This protocol is based on a validated method for the determination of Fulvestrant in rat plasma.[5]
-
Thaw frozen rat plasma samples at room temperature.
-
To 100 µL of plasma sample, add 100 µL of the mobile phase.
-
Add 20 µL of the internal standard working solution (Fulvestrant-d3, 100 ng/mL).
-
Load the mixture onto an SLE cartridge and allow it to equilibrate for 5 minutes.
-
Elute the analytes by passing 2 x 800 µL of ethyl acetate (B1210297) through the cartridge under gravity.
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of acetonitrile (B52724) and water (85:15, v/v) containing 1mM ammonium (B1175870) acetate.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the analysis of Fulvestrant.
-
LC System: Agilent 1290 Infinity LC system or equivalent.[5]
-
Column: Agilent SB-C18 (2.1 × 50 mm, 1.8 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15, v/v) containing 1mM ammonium acetate.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
MS System: AB Sciex Triple Quad 5500 mass spectrometer or equivalent.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[5]
-
MRM Transitions:
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Ion Suppression for Fulvestrant-9-sulfone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS/MS analysis of Fulvestrant-9-sulfone-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] Given that Fulvestrant is a hydrophobic compound, it is susceptible to ion suppression from endogenous matrix components like phospholipids (B1166683) that may co-elute from the LC column.[3][4] Since this compound is used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Fulvestrant and its metabolites, any uncompensated ion suppression can lead to inaccurate analytical results.[5]
Q2: What are the common sources of ion suppression in LC-MS/MS analysis?
A2: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: Salts, proteins, and lipids (especially phospholipids) present in biological samples are major contributors.[1]
-
Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives can all interfere with ionization.[1]
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.
-
Co-eluting metabolites: Metabolites of the analyte that have similar structures and chromatographic retention times can also cause interference.
Q3: How can I determine if my this compound analysis is affected by ion suppression?
A3: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[6] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal indicates the retention time of interfering components.[4]
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of ion suppression. The response of the analyte spiked into a blank matrix sample post-extraction is compared to the response of the analyte in a neat solution at the same concentration.[7] A lower response in the matrix sample indicates ion suppression.
Troubleshooting Guides
Problem: I am observing a weak or inconsistent signal for this compound.
This issue is often a primary indicator of ion suppression. The following troubleshooting guide provides a systematic approach to identify and mitigate the problem.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting ion suppression.
Detailed Troubleshooting Steps in a Q&A Format:
Q: How can I optimize my sample preparation to reduce ion suppression?
A: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[1] Two common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): This technique provides excellent sample cleanup by selectively isolating the analyte. For Fulvestrant, polymeric reversed-phase SPE sorbents have shown high and consistent recoveries with minimal matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is another effective method for cleaning up complex biological samples. For Fulvestrant, LLE using solvents like methyl tertiary butyl ether (MTBE) has been successfully employed.[5]
Q: What chromatographic adjustments can I make to overcome ion suppression?
A: If sample preparation optimization is insufficient, modifying the chromatographic conditions can help separate this compound from co-eluting interferences.[4]
-
Change Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the elution order of the analyte and interfering compounds.[3]
-
Adjust Mobile Phase and Gradient: Modifying the mobile phase composition (e.g., pH, organic solvent ratio) or using a shallower gradient can improve the resolution between your analyte and matrix components.[3] For hydrophobic compounds like Fulvestrant, optimizing the mobile phase pH relative to the analyte's logD can be particularly effective in resolving it from phospholipids.[3]
Q: How does using this compound as a stable isotope-labeled internal standard (SIL-IS) help?
A: A SIL-IS is the most effective way to compensate for unavoidable ion suppression.[8] Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[6]
Data Presentation
The following tables summarize quantitative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery for Fulvestrant and other compounds.
Table 1: Comparison of Analyte Recovery and Matrix Effects for Different Sample Preparation Techniques in Plasma
| Sample Preparation Technique | Analyte Class | Average Analyte Recovery (%) | Average Matrix Effect (%) | Reference |
| Solid-Phase Extraction (Oasis PRiME HLB) | Diverse (Acids, Bases, Neutrals) | >85 | <15 | |
| Supported Liquid Extraction (SLE) | Diverse (Acids, Bases, Neutrals) | 70-80 | 15-25 | |
| Liquid-Liquid Extraction (LLE) | Diverse (Acids, Bases, Neutrals) | 60-70 | >20 (variable) | |
| Liquid-Liquid Extraction (MTBE) | Fulvestrant | 79.29 | Not specified | [5] |
Table 2: Matrix Effect of Fulvestrant in Rat Plasma using Supported-Liquid Extraction [9]
| Analyte | QC Level | Matrix Effect (%) | RSD (%) |
| Fulvestrant | Low | 90.18 | 6.28 |
| Fulvestrant | Medium | 92.54 | 4.52 |
| Fulvestrant | High | 95.02 | 3.17 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Fulvestrant in Plasma
This protocol is adapted from a method developed for the simultaneous extraction of several breast cancer drugs, including Fulvestrant.
Materials:
-
SPE cartridges (e.g., Oasis PRiME HLB)
-
Plasma sample
-
Water
-
Centrifuge
-
Evaporation system
Procedure:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of water.
-
Load: Load the diluted plasma onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute: Elute the analyte with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Fulvestrant in Human Plasma
This protocol is based on a validated LC-MS/MS method for the estimation of Fulvestrant in human plasma.[5]
Materials:
-
Human plasma sample
-
Methyl tertiary butyl ether (MTBE)
-
Internal standard solution (this compound)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
Sample Preparation: To 500 µL of human plasma, add the internal standard solution.
-
Extraction: Add 2.5 mL of MTBE, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.
-
Collection: Transfer the supernatant (organic layer) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness at 40°C and reconstitute the residue in the mobile phase.
Mandatory Visualization
Signaling Pathway of Fulvestrant
Caption: Mechanism of action of Fulvestrant on the estrogen receptor signaling pathway.
Experimental Workflow for Sample Analysis
Caption: A general experimental workflow for the analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Overcoming ionization effects through chromatography: a case study for the ESI-LC-MS/MS quantitation of a hydrophobic therapeutic agent in human serum using a stable-label internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Enhancing Fulvestrant Quantification Sensitivity
Welcome to the technical support center for Fulvestrant (B1683766) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high sensitivity during Fulvestrant analysis.
Frequently Asked Questions (FAQs)
Q1: My immunoassay for Fulvestrant is showing inconsistent and high background results. What could be the cause?
A1: Immunoassays are often not suitable for quantifying Fulvestrant in biological matrices due to their limited sensitivity and specificity.[1] Fulvestrant is structurally similar to endogenous estrogens like 17β-estradiol, which can lead to significant cross-reactivity in immunoassays.[2][3] This cross-reactivity can result in falsely elevated readings, making it difficult to accurately determine Fulvestrant concentrations, especially at the low levels often present in clinical samples. For more reliable and sensitive quantification, transitioning to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended.[1]
Q2: What is the recommended method for achieving high sensitivity in Fulvestrant quantification?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Fulvestrant in biological samples.[1] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the accurate measurement of low concentrations of Fulvestrant. Several validated LC-MS/MS methods have been developed, achieving lower limits of quantification (LLOQ) in the sub-ng/mL range.[1][2][4][5]
Q3: How can I improve the Lower Limit of Quantification (LLOQ) of my LC-MS/MS method for Fulvestrant?
A3: To improve the LLOQ, consider the following strategies:
-
Optimize Sample Preparation: Employ an efficient extraction method to remove matrix interferences and concentrate the analyte. Supported-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are effective techniques for plasma samples.[1][6]
-
Enhance Ionization Efficiency: Fulvestrant ionizes well in negative ion mode Electrospray Ionization (ESI).[1][5] Optimizing the mobile phase composition, such as by adding small amounts of additives like ammonium (B1175870) acetate (B1210297), can improve ionization efficiency.
-
Fine-tune Mass Spectrometer Parameters: Optimize the collision energy and other MS parameters for the specific precursor-to-product ion transition of Fulvestrant to maximize signal intensity.
-
Consider Derivatization: Although not commonly reported for Fulvestrant, chemical derivatization can be a powerful strategy to enhance the ionization efficiency and sensitivity of steroids in LC-MS/MS analysis.[7][8][9] This involves chemically modifying the Fulvestrant molecule to introduce a more readily ionizable group.
Q4: What are the common challenges in developing a bioanalytical method for Fulvestrant?
A4: Common challenges include:
-
Achieving desired sensitivity (low LLOQ): This is crucial for pharmacokinetic studies where concentrations can be very low.
-
Matrix effects: Components of the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of Fulvestrant, leading to inaccurate results.
-
Extraction recovery: Ensuring consistent and high recovery of Fulvestrant from the sample matrix is critical for accuracy and precision.
-
Stability: Fulvestrant may be susceptible to degradation under certain storage and sample processing conditions. It is essential to perform stability studies to ensure the integrity of the analyte.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Fulvestrant is in a single ionic form. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. |
| Column Void or Channeling | Replace the column. |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Cleanup | Optimize the sample extraction method (e.g., use a more selective SPE sorbent, or a different LLE solvent). |
| Co-eluting Matrix Components | Modify the chromatographic gradient to better separate Fulvestrant from interfering compounds. |
| Contaminated LC-MS System | Clean the ion source, and flush the LC system with appropriate solvents.[10][11] |
| Ion Suppression/Enhancement | Use a stable isotope-labeled internal standard (e.g., Fulvestrant-d3) to compensate for matrix effects.[1][5] Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. |
Issue 3: Low or Inconsistent Recovery
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent/Sorbent | Screen different LLE solvents or SPE sorbents and elution solvents to find the combination that provides the highest and most consistent recovery. For SPE, C8 and C18 sorbents have been used effectively.[6] |
| Incomplete Elution from Extraction Cartridge | Increase the volume or strength of the elution solvent. |
| Analyte Adsorption to Labware | Use low-binding tubes and pipette tips. |
| pH-dependent Extraction | Adjust the pH of the sample before extraction to ensure Fulvestrant is in a neutral form for efficient extraction. |
Data Presentation: Comparison of Published LC-MS/MS Methods
The following table summarizes the performance of several published LC-MS/MS methods for Fulvestrant quantification, providing a benchmark for sensitivity.
| Method | Matrix | Extraction Technique | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Rat Plasma | Supported-Liquid Extraction (SLE) | 0.05 | [1][5] |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction (LLE) | 0.100 | [2][4] |
| LC-MS/MS | Rabbit Plasma | Liquid-Liquid Extraction (LLE) | 0.092 | [5] |
| UPLC-PDA | Oil-based Injection | - | 1540 (1.54 µg/mL) | [12][13] |
| HPLC-UV | Pharmaceutical Formulation | - | 500 (0.50 µg/mL) | [3] |
Experimental Protocols
Protocol 1: Highly Sensitive Fulvestrant Quantification in Rat Plasma by LC-MS/MS with Supported-Liquid Extraction (SLE)
This protocol is based on the method described by Leng et al. (2020), which achieved an LLOQ of 0.05 ng/mL.[1][5]
1. Materials and Reagents:
-
Fulvestrant and Fulvestrant-d3 (internal standard) reference standards
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Ethyl acetate
-
Rat plasma (blank)
-
Supported-Liquid Extraction (SLE) cartridges
2. Sample Preparation (SLE):
-
Thaw frozen rat plasma samples at room temperature.
-
To 100 µL of rat plasma, add 20 µL of internal standard working solution (Fulvestrant-d3).
-
Vortex mix for 30 seconds.
-
Load the entire sample onto an SLE cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes by passing 2 x 800 µL of ethyl acetate through the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC Column: Agilent SB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent
-
Mobile Phase: Acetonitrile and water (75:25, v/v) containing 1mM ammonium acetate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Fulvestrant: m/z 605.5 → 427.5
-
Fulvestrant-d3: m/z 608.5 → 430.5
-
Visualizations
Caption: Workflow for Fulvestrant quantification in plasma.
Caption: Decision tree for troubleshooting low sensitivity.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 3. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity enhancement in liquid chromatography/atmospheric pressure ionization mass spectrometry using derivatization and mobile phase additives. | Semantic Scholar [semanticscholar.org]
- 10. zefsci.com [zefsci.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of Fulvestrant-9-sulfone-d3 in Plasma Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fulvestrant-9-sulfone-d3 in plasma samples. This resource is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guides
Q1: What is this compound and why is its stability in plasma a concern?
This compound is the deuterium-labeled form of Fulvestrant-9-sulfone, a metabolite of the estrogen receptor antagonist Fulvestrant.[1] In bioanalytical studies, deuterated analogs are commonly used as internal standards for accurate quantification of the target analyte by mass spectrometry. The stability of this internal standard in the biological matrix (plasma) is critical for the reliability and accuracy of the analytical method. Degradation of the internal standard can lead to an overestimation of the analyte concentration.
Q2: I am observing inconsistent results in my plasma samples containing this compound. What are the potential stability issues?
Inconsistent results can arise from several factors related to the stability of this compound in plasma. Key areas to investigate include:
-
Benchtop Instability: Prolonged exposure of plasma samples to room temperature before processing can lead to degradation.
-
Freeze-Thaw Instability: Multiple cycles of freezing and thawing can compromise the integrity of the analyte.
-
Long-Term Storage Instability: Improper storage temperatures or extended storage periods can result in degradation.
-
Enzymatic Degradation: Plasma contains various enzymes that can potentially metabolize the analyte.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
While specific stability data for this compound is not extensively available, recommendations can be extrapolated from studies on Fulvestrant and its non-deuterated sulfone metabolite. Plasma concentrations of the sulfone metabolite have been observed to be low in clinical studies.[2]
Based on the stability of the parent compound, Fulvestrant, the following storage conditions are recommended to ensure the stability of its metabolites:
| Condition | Temperature | Duration | Reference |
| Short-Term (Benchtop) | Room Temperature (~25°C) | Up to 7 hours | [3] |
| Freeze-Thaw Cycles | -20°C to -78°C | Up to 5 cycles | [3] |
| Long-Term | -80°C | Up to 60 days | [4] |
Q4: How can I perform a stability assessment for this compound in plasma?
A comprehensive stability assessment should evaluate the analyte's stability under conditions that mimic the entire lifecycle of a sample in the laboratory. This includes benchtop stability, freeze-thaw stability, and long-term storage stability.
Experimental Protocols
A generic protocol for assessing plasma stability can be adapted for this compound.
Objective: To determine the stability of this compound in plasma under various laboratory conditions.
Materials:
-
This compound analytical standard
-
Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (or other suitable organic solvent) for protein precipitation
-
LC-MS/MS system
Methodology:
-
Preparation of Spiked Plasma Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Spike the stock solution into blank plasma to achieve a known concentration (e.g., a concentration relevant to your analytical method's internal standard working solution).
-
Vortex the spiked plasma gently to ensure homogeneity.
-
-
Stability Experiments:
-
Benchtop Stability:
-
Aliquot the spiked plasma into multiple tubes.
-
Keep the tubes at room temperature for specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
At each time point, process the samples immediately by protein precipitation (e.g., adding 3 volumes of cold acetonitrile).
-
-
Freeze-Thaw Stability:
-
Aliquot the spiked plasma into multiple tubes.
-
Subject the tubes to a specified number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A single cycle consists of freezing the sample at -80°C for at least 12 hours and then thawing it completely at room temperature.
-
After the final cycle, process the samples.
-
-
Long-Term Stability:
-
Aliquot the spiked plasma into multiple tubes.
-
Store the tubes at -80°C.
-
Analyze the samples at various time points (e.g., 0, 1, 2, and 3 months).
-
-
-
Sample Analysis:
-
After processing (protein precipitation and centrifugation), analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point and condition.
-
The analyte is considered stable if the mean concentration at each stability time point is within ±15% of the mean concentration of the baseline samples (time 0).
-
Visualizations
Diagram 1: Experimental Workflow for Plasma Stability Assessment
Caption: Workflow for assessing the stability of this compound in plasma.
Diagram 2: Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting guide for inconsistent analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Optimizing ESI Parameters for Fulvestrant-9-sulfone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fulvestrant-9-sulfone-d3. Our aim is to help you resolve common issues encountered during Electrospray Ionization (ESI) Mass Spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is the deuterium-labeled form of Fulvestrant-9-sulfone. In quantitative analysis by LC-MS, it is commonly used as an internal standard (IS).[1] The inclusion of stable heavy isotopes allows for precise quantification of the unlabeled analyte in complex matrices, such as plasma, by correcting for variations during sample preparation and analysis.
Q2: Which ionization mode, positive or negative ESI, is recommended for this compound analysis?
While Fulvestrant (B1683766) can be quantified in positive ESI mode, studies have shown that the response for Fulvestrant is significantly higher in negative ESI mode.[2] Therefore, negative ESI mode is generally recommended to achieve optimal sensitivity for both Fulvestrant and its deuterated analogs like this compound.
Q3: What are the typical multiple reaction monitoring (MRM) ion transitions for Fulvestrant and its deuterated internal standards?
For Fulvestrant, a common MRM transition is m/z 605.5 → 427.5.[2][3][4] For a deuterated internal standard like Fulvestrant-d3, the transition is typically m/z 608.5 → 430.5.[2][3][4] Given the structural similarity, the transitions for this compound are expected to be very close to these values, and direct infusion of the compound is recommended to determine the exact masses.
Troubleshooting Guide
Issue 1: Poor Sensitivity or No Signal for this compound
-
Question: I am not observing a strong signal for my internal standard, this compound. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Verify Ionization Mode: Ensure your mass spectrometer is operating in negative electrospray ionization (ESI) mode, as this has been reported to provide a much higher response for Fulvestrant.[2]
-
Check MRM Transitions: Confirm that you are monitoring the correct precursor and product ion masses for this compound. While published methods for Fulvestrant-d3 (m/z 608.5 → 430.5) are a good starting point, it is crucial to determine the optimal transitions by infusing a dilute solution of your specific internal standard directly into the mass spectrometer.[2][5]
-
Optimize ESI Source Parameters: The efficiency of ionization is highly dependent on the ESI source settings. Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate.[6][7][8] A general starting point for capillary voltage in negative mode is -2.5 to -4.0 kV.[8]
-
Mobile Phase Composition: The mobile phase composition can significantly impact ionization efficiency. For Fulvestrant analysis, a mobile phase consisting of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) acetate (B1210297) has been used successfully.[2] Ensure the mobile phase is properly prepared and of high purity (LC-MS grade).[9]
-
Issue 2: High Background Noise or Matrix Effects
-
Question: I am observing high background noise and suspect matrix effects are suppressing the signal of this compound. What steps can I take to mitigate this?
-
Answer:
-
Improve Sample Preparation: Matrix effects often arise from co-eluting endogenous components from the sample matrix (e.g., plasma).[5] Employing a robust sample preparation technique such as liquid-liquid extraction (LLE) or supported-liquid extraction (SLE) can effectively reduce matrix interferences.[2][5]
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from matrix components.[10] Optimization of the analytical column and mobile phase gradient can help resolve the analyte from interfering compounds.
-
Divert Flow: If early-eluting, unretained matrix components are causing suppression, use a divert valve to direct the flow from the LC to waste during the initial part of the analytical run, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.
-
Issue 3: Inconsistent Peak Areas and Poor Reproducibility
-
Question: The peak areas for my internal standard are inconsistent across my sample batch. What could be causing this and how can I improve reproducibility?
-
Answer:
-
Check for Sample Carryover: Inject a blank sample immediately after a high-concentration sample to check for carryover. If carryover is observed, optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration.
-
Ensure Complete Solubilization: Fulvestrant and its analogs can be prone to adsorption. Ensure that the internal standard is fully dissolved in the reconstitution solvent and that the solvent is compatible with the mobile phase.
-
Stable ESI Spray: An unstable electrospray can lead to fluctuating signal intensity. Visually inspect the spray needle if possible. An unstable spray can be caused by a partially blocked capillary, incorrect positioning, or inappropriate gas flow rates and temperatures.
-
Quantitative Data Summary
The following table summarizes typical ESI-MS/MS parameters for the analysis of Fulvestrant and its deuterated internal standard, which can serve as a starting point for optimizing the analysis of this compound.
| Parameter | Fulvestrant | Fulvestrant-d3 | Reference |
| Ionization Mode | Negative ESI | Negative ESI | [2] |
| Precursor Ion (m/z) | 605.5 | 608.5 | [2][3][4] |
| Product Ion (m/z) | 427.5 | 430.5 | [2][3][4] |
| Declustering Potential (V) | 70 | 70 | [5] |
| Entrance Potential (V) | 10 | 10 | [5] |
| Collision Energy (V) | 30 | 31 | [5] |
| Collision Cell Exit Potential (V) | 12 | 12 | [5] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Fulvestrant
This protocol is a generalized procedure based on published methods and should be optimized for your specific instrumentation and experimental needs.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add the internal standard (this compound) working solution.
-
Add an appropriate extraction solvent, such as methyl tertiary butyl ether (MTBE).[5]
-
Vortex mix for 10-15 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column, such as an Agilent SB-C18 (2.1 x 50 mm, 1.8 µm), is suitable.[2][3]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 75:25, v/v) containing a modifier like 1mM ammonium acetate.[2]
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[2]
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[5]
-
-
Mass Spectrometric Conditions:
-
Set the mass spectrometer to negative ESI mode.
-
Use the MRM transitions and voltage parameters from the table above as a starting point.
-
Optimize source parameters, including nebulizer gas, curtain gas, and ion source temperature, to achieve a stable and robust signal.
-
Visualizations
Caption: Workflow for ESI-MS/MS Method Development.
Caption: Troubleshooting Decision Tree for ESI-MS Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 6. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 9. zefsci.com [zefsci.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
dealing with co-eluting interferences in Fulvestrant analysis
Welcome to the technical support center for the analysis of Fulvestrant (B1683766). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during bioanalysis, with a specific focus on dealing with co-eluting interferences.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the LC-MS/MS analysis of Fulvestrant.
Issue 1: An Unexpected Peak is Co-eluting with Fulvestrant, Causing Ion Suppression.
Potential Cause:
A common cause of ion suppression in bioanalytical methods is the presence of endogenous matrix components, particularly phospholipids (B1166683), which are abundant in plasma and serum samples.[1][2] These compounds can co-elute with the analyte of interest and compete for ionization in the mass spectrometer's source, leading to a decreased signal for the analyte.[3]
Solution:
-
Confirm Phospholipid Interference: Monitor for characteristic phospholipid MRM transitions (e.g., m/z 184 -> 184) to see if a large peak elutes at the same retention time as Fulvestrant.[4]
-
Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): While a common technique for Fulvestrant, the choice of organic solvent is critical. Using a less polar solvent like methyl tertiary butyl ether (MTBE) can help minimize the extraction of phospholipids.[5][6]
-
Solid-Phase Extraction (SPE): SPE can be more selective in removing interferences.[7]
-
Specialized Phospholipid Removal: Consider using commercially available phospholipid removal plates or cartridges (e.g., HybridSPE), which combine protein precipitation with selective phospholipid removal.[1][8]
-
-
Modify Chromatographic Conditions:
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a biphenyl (B1667301) or phenyl-hexyl phase, which can provide alternative retention mechanisms and help separate Fulvestrant from co-eluting interferences.[9]
-
Adjust Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with different solvent compositions and gradient slopes.
-
Employ Isocratic Elution: In some cases, a carefully optimized isocratic method can provide sufficient resolution.[10]
-
Issue 2: Poor Peak Shape (Fronting or Splitting) for the Fulvestrant Peak.
Potential Cause:
-
Peak Fronting: This can be caused by column overload (injecting too high a concentration of the sample), or incompatibility between the sample solvent and the mobile phase.[11][12]
-
Peak Splitting: This may indicate a partially blocked column frit, a void in the column packing material, or that two compounds are eluting very close together.[13][14] If all peaks in the chromatogram are split, the issue is likely at the head of the column.[14]
Solution:
-
Address Peak Fronting:
-
Dilute the Sample: Reduce the concentration of the sample and re-inject. If the peak shape improves, the issue was likely mass overload.[15]
-
Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve the extracted sample is as close in composition as possible to the initial mobile phase conditions.[11]
-
-
Address Peak Splitting:
-
Inject a Smaller Volume: This can help determine if the split peak is actually two closely eluting compounds.[13]
-
Check for Blockages: If all peaks are split, reverse the column and flush with a strong solvent to attempt to dislodge any blockage from the inlet frit. If this does not resolve the issue, the frit or the column may need to be replaced.[11]
-
Optimize Separation: If the splitting is specific to the Fulvestrant peak, further optimization of the chromatographic method (mobile phase, gradient, column) is needed to resolve the two components.[13]
-
Optimization of LC-MS/MS Parameters for Interference Resolution
The following table summarizes key parameters that can be adjusted to mitigate co-eluting interferences in Fulvestrant analysis.
| Parameter | Recommendation for Mitigating Interference |
| Sample Preparation | |
| Extraction Method | Transition from Protein Precipitation to LLE or SPE for better selectivity. For persistent phospholipid interference, use specialized removal products (e.g., HybridSPE).[2][7] |
| LLE Solvent | Use a solvent like MTBE to minimize the extraction of highly polar interferences.[5] |
| Chromatography | |
| Column Chemistry | If co-elution occurs on a C18 column, try a column with a different stationary phase (e.g., biphenyl, phenyl-hexyl, or a polar-embedded phase) to alter selectivity.[9] |
| Mobile Phase pH | Adjusting the pH of the aqueous mobile phase can alter the retention of ionizable interferences. |
| Gradient Profile | A shallower gradient can improve the resolution between Fulvestrant and closely eluting peaks. |
| Flow Rate | Lowering the flow rate can sometimes improve separation efficiency, but at the cost of longer run times. |
| Mass Spectrometry | |
| Ionization Mode | Fulvestrant is typically analyzed in negative ion mode.[10] Ensure this is optimal and provides the best signal-to-noise by comparing with positive mode. |
| MRM Transitions | Select multiple MRM transitions for Fulvestrant. A consistent ratio between the transitions across all samples provides confidence that the peak is not comprised of an interference. |
Detailed Experimental Protocol: Phospholipid Removal using HybridSPE
This protocol describes a method for the removal of phospholipids from plasma samples prior to Fulvestrant analysis, adapted from generalized HybridSPE procedures.[1][8]
Materials:
-
HybridSPE-Phospholipid 96-well plate
-
Human plasma containing Fulvestrant
-
Fulvestrant-d3 internal standard (IS)
-
Acetonitrile (B52724) with 1% formic acid
-
Collection plate
-
96-well plate shaker
-
Centrifuge with a 96-well plate rotor
Procedure:
-
Spike Plasma: To 100 µL of human plasma in a 96-well plate, add 10 µL of Fulvestrant-d3 IS solution.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well.
-
Mix: Cover the plate and vortex for 2 minutes to precipitate proteins.
-
Transfer to HybridSPE Plate: Place the HybridSPE plate on top of a collection plate. Transfer the supernatant from the protein precipitation plate to the HybridSPE plate.
-
Elute: Apply a vacuum or centrifuge the plate to draw the sample through the HybridSPE sorbent and into the collection plate. The sorbent will retain the phospholipids and proteins while allowing Fulvestrant and the IS to pass through.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in Fulvestrant bioanalysis?
A1: The most common sources are endogenous components from the biological matrix, such as phospholipids, lysophospholipids, and steroids.[2] Additionally, metabolites of Fulvestrant or co-administered drugs could potentially co-elute.[16]
Q2: How can I proactively develop a method to avoid co-eluting interferences?
A2: During method development, it is crucial to screen multiple lots of blank biological matrix to assess for endogenous interferences.[5] Employing a selective sample preparation technique like SPE from the outset can be beneficial.[7] Additionally, developing a chromatographic method with a sufficient run time to allow for the elution of early-eluting interferences before the analyte is a good practice.
Q3: My internal standard signal is also suppressed. What does this indicate?
A3: If both the analyte and the internal standard (especially a stable isotope-labeled one like Fulvestrant-d3) show suppression, it strongly suggests a matrix effect caused by a co-eluting interference. The co-eluting compound is affecting the ionization of both molecules in the MS source. The troubleshooting steps should focus on improving the sample cleanup or chromatographic separation.
Q4: Can the formulation of the Fulvestrant drug product cause interferences?
A4: Fulvestrant is often formulated in an oil-based vehicle for intramuscular injection.[10] While the sample preparation process should remove the bulk of these excipients, it is possible that some components could be extracted and cause interference. It is important to test for interferences from the formulation excipients during method development.
Q5: What is the best way to confirm that a peak is truly an interference and not a metabolite of Fulvestrant?
A5: To distinguish between an interference and a metabolite, you can use a high-resolution mass spectrometer to obtain an accurate mass and predicted elemental composition. If the mass does not correspond to a plausible Fulvestrant metabolite, it is likely an endogenous interference. Additionally, analyzing samples from subjects before they have been dosed with Fulvestrant can help identify endogenous interferences.
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
Caption: Mechanism of ion suppression by a co-eluting interference.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Eliminate Ion Suppressing Phospholipids in LC-MS | Phenomenex [phenomenex.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. lctsbible.com [lctsbible.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
impact of different anticoagulants on Fulvestrant plasma analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of fulvestrant (B1683766) in plasma, with a specific focus on the potential impact of anticoagulants and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for fulvestrant plasma analysis?
A1: Based on a review of validated bioanalytical methods submitted to regulatory agencies like the FDA, K3EDTA (tripotassium ethylenediaminetetraacetic acid) is a commonly used and accepted anticoagulant for the quantification of fulvestrant in plasma.[1][2] While other anticoagulants like sodium heparin have been used in specificity assessments of analytical methods, K3EDTA is consistently referenced in detailed validation reports for pharmacokinetic studies. For method validation, it is crucial to use the same anticoagulant for the study samples as was used for the validation of the bioanalytical method.
Q2: Can the use of different anticoagulants affect the results of fulvestrant plasma analysis?
Q3: What are the potential consequences of using an inappropriate or inconsistent anticoagulant?
A3: Using an unvalidated or inconsistent anticoagulant can lead to several issues:
-
Inaccurate Quantification: Matrix effects can suppress or enhance the analyte signal, leading to underestimation or overestimation of the fulvestrant concentration.
-
Poor Reproducibility: Inconsistency in anticoagulant use between samples can increase the variability of the results, compromising the integrity of the pharmacokinetic data.
-
Method Validation Failure: Regulatory bodies require that the bioanalytical method be validated with the same anticoagulant that will be used for the study samples. A mismatch would invalidate the results.
Q4: Are there any known interferences from anticoagulants in fulvestrant LC-MS/MS assays?
A4: While specific interference from EDTA or heparin with the fulvestrant molecule itself is not documented in the reviewed literature, anticoagulants can be a source of exogenous matrix effects. For instance, some studies have noted that lithium heparin can be a source of matrix effects in LC-MS/MS assays for other compounds. The most effective way to account for potential interference is the use of a stable isotope-labeled internal standard (e.g., Fulvestrant-D3 or Fulvestrant-D5), which co-elutes with the analyte and experiences similar matrix effects, thus providing a corrective measure.[1][3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Variability in Quality Control (QC) Samples | Inconsistent sample collection (e.g., use of different anticoagulants between samples). | - Confirm and standardize the anticoagulant used for all samples and standards. - If different anticoagulants were used, a partial method validation for each anticoagulant may be necessary. |
| Ion Suppression or Enhancement Observed | Matrix effect from plasma components or the anticoagulant. | - Ensure the use of a stable isotope-labeled internal standard. - Optimize the chromatographic separation to separate fulvestrant from interfering matrix components. - Evaluate different sample extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) to remove interferences. |
| Low Analyte Recovery | Suboptimal sample preparation for the given plasma matrix (influenced by the anticoagulant). | - Re-evaluate the liquid-liquid extraction solvent system or the solid-phase extraction protocol. - Ensure complete protein precipitation if this method is used. |
| Inconsistent Results Between Batches | Different lots of anticoagulated plasma may exhibit different matrix effects. | - During method development, test the matrix effect with at least six different lots of the chosen anticoagulated plasma. |
Data Presentation
Table 1: Summary of a Validated Bioanalytical Method for Fulvestrant in Human Plasma
| Parameter | Details |
| Analyte | Fulvestrant |
| Internal Standard | Fulvestrant-D3 or Fulvestrant-D5 |
| Matrix | Human Plasma with K3EDTA anticoagulant |
| Extraction Method | Liquid-Liquid Extraction |
| Analytical Technique | LC-MS/MS |
| Lower Limit of Quantitation (LLOQ) | 0.053 - 0.25 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 40 - 75 ng/mL |
| Mean Recovery of Fulvestrant | 59% - 99% |
| Mean Recovery of Internal Standard | 74% - 100% |
| Intra-day Precision (%CV) | < 4.9% |
| Inter-day Precision (%CV) | < 8.6% |
| Intra-day Accuracy | 92.6% to 110.2% |
| Inter-day Accuracy | 99.6% to 109.5% |
Data compiled from publicly available FDA bioanalytical method validation summaries.[1][4]
Experimental Protocols
Detailed Methodology for Fulvestrant Quantification in Human Plasma by LC-MS/MS
This protocol is a representative example based on validated methods.
1. Sample Collection and Handling:
-
Collect whole blood samples in tubes containing K3EDTA as the anticoagulant.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials.
-
Store plasma samples at -70°C until analysis.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples, quality control samples, and calibration standards on ice.
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (Fulvestrant-D3 or -D5).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
LC System: Agilent or equivalent HPLC system.
-
Column: C18 reverse-phase column (e.g., Agilent SB-C18, 2.1 x 50 mm, 3.5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of an aqueous component (e.g., 2mM Ammonium Acetate in water) and an organic component (e.g., Methanol or Acetonitrile) (e.g., 10:90 v/v).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for fulvestrant plasma analysis.
Caption: Troubleshooting logic for fulvestrant bioanalysis issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Fulvestrant Analysis: A Technical Guide to Minimizing Carryover in LC-MS/MS Systems
For researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Fulvestrant (B1683766), analyte carryover can be a significant impediment to achieving accurate and reliable data. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and prevent Fulvestrant carryover in your LC-MS/MS system.
Troubleshooting Guide: Isolating and Addressing Fulvestrant Carryover
This guide is designed to provide a systematic approach to troubleshooting carryover issues specifically related to Fulvestrant analysis.
Q1: I'm observing a peak for Fulvestrant in my blank injection following a high concentration sample. What are the initial steps to confirm and quantify this carryover?
A1: The first step is to confirm that the observed peak is indeed Fulvestrant and not an interfering species. This can be done by verifying the retention time and the specific multiple reaction monitoring (MRM) transitions, which for Fulvestrant are typically around m/z 605.5 → 427.5.[1]
To quantify the carryover, inject a blank sample (your mobile phase or reconstitution solvent) immediately after injecting the highest concentration of your calibration curve or a high-concentration quality control (QC) sample. The carryover percentage can be calculated using the following formula:
Carryover (%) = (Peak Area in Blank / Peak Area of LLOQ Standard) x 100
A common acceptance criterion is that the carryover peak should be less than 20% of the peak area of the lower limit of quantitation (LLOQ) standard.[2]
Q2: What are the most common sources of carryover for a hydrophobic compound like Fulvestrant in an LC-MS/MS system?
A2: Due to its hydrophobic nature, Fulvestrant has a tendency to adsorb to various surfaces within the LC-MS/MS system. The most common sources of carryover include:
-
Autosampler: The injection needle, sample loop, and valve rotor seals are frequent culprits.[2][3]
-
LC Column: The stationary phase of the column can retain the analyte, which then bleeds into subsequent runs.
-
Connecting Tubing: PEEK or stainless steel tubing can have active sites where Fulvestrant may adsorb.
-
Ion Source: Contamination of the ion source, particularly the ESI probe, can lead to persistent background signals.
Q3: How can I systematically identify the specific component in my LC-MS/MS system causing the Fulvestrant carryover?
A3: A systematic, component-by-component isolation is the most effective method. This can be achieved by sequentially removing or bypassing components and observing the effect on carryover in blank injections. The following workflow can be used:
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. google.com [google.com]
selecting the optimal mobile phase for Fulvestrant analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal mobile phase for Fulvestrant analysis. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase compositions for reversed-phase HPLC analysis of Fulvestrant?
A1: The selection of a mobile phase for Fulvestrant analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) depends on the specific column and analytical requirements. Commonly used mobile phases are mixtures of an aqueous component (often with a pH modifier) and an organic solvent.
Several successful compositions include:
-
A mixture of 1% orthophosphoric acid and methanol (B129727) (e.g., 80:20, v/v).[1][2]
-
A combination of water, acetonitrile (B52724), and methanol, sometimes with an acid like orthophosphoric acid. A specific ratio reported is 300:400:300 (v/v/v) of water, acetonitrile, and methanol with 1.0 mL of orthophosphoric acid.[3]
-
A gradient system can also be employed. For instance, one method uses Mobile Phase A (Water/Acetonitrile/Methanol at 410:320:270) and Mobile Phase B (Acetonitrile/Methanol/Water at 490:410:100).[4] Another gradient setup involves Mobile Phase A as 0.05% phosphoric acid in water and Mobile Phase B as acetonitrile.[5]
-
For simultaneous analysis of Fulvestrant and co-solvents like benzyl (B1604629) alcohol, a gradient of deionized water (Mobile Phase A) and acetonitrile (Mobile Phase B) has been used.[6]
Q2: Can Normal-Phase HPLC be used for Fulvestrant analysis?
A2: Yes, normal-phase HPLC is a viable option. One validated method utilizes a mobile phase consisting of n-hexane and isopropyl alcohol in a 70:30 v/v ratio with a cyano column.[7]
Q3: What mobile phases are suitable for LC-MS/MS analysis of Fulvestrant?
A3: For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is crucial to use volatile mobile phases to ensure compatibility with the mass spectrometer. Effective mobile phases for Fulvestrant analysis include:
-
A mixture of 0.5% acetic acid and acetonitrile (20:80 v/v).[8][9]
-
A mobile phase of methanol and water containing 5mM ammonium (B1175870) acetate (B1210297).[10] Using volatile buffers like ammonium acetate or ammonium formate, and acids like formic or acetic acid, is standard practice.[11] Non-volatile buffers such as phosphate (B84403) buffers are unsuitable as they can precipitate and contaminate the MS interface.[11]
Q4: How do I select the appropriate column for my mobile phase?
A4: The column choice is intrinsically linked to your mobile phase and analytical goals.
-
For Reversed-Phase methods , C18 and C8 columns are the most common choices and are compatible with the aqueous/organic mobile phases described above.[1][4][5][6] For UPLC methods, columns with smaller particle sizes (e.g., 1.7-μm) are used to achieve faster and more efficient separations.[3]
-
For Normal-Phase methods , a cyano-bonded column has been shown to be effective with mobile phases like n-hexane and isopropyl alcohol.[7]
-
For LC-MS applications , phenyl-based columns have also been successfully used to achieve the desired separation.[10][12]
Troubleshooting Guide
Q1: My Fulvestrant peak is tailing. What are the potential causes and solutions?
A1: Peak tailing can be caused by several factors. A systematic approach is best for troubleshooting this issue.
-
Cause 1: Secondary Silanol (B1196071) Interactions. Residual free silanol groups on the silica (B1680970) backbone of the column can interact with the analyte.
-
Solution: Add a competing base to the mobile phase or adjust the pH. Lowering the pH of the mobile phase (e.g., using 0.1% phosphoric or formic acid) can suppress the ionization of silanol groups, reducing tailing.
-
-
Cause 2: Column Overload. Injecting too much sample can lead to asymmetrical peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Column Contamination or Degradation. Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Ensure the mobile phase pH is within the stable range for the column.[13]
-
Q2: I'm observing a drifting baseline during my analysis. What should I do?
A2: Baseline drift can compromise the accuracy of integration and quantification.
-
Cause 1: Column Not Equilibrated. The column requires sufficient time to equilibrate with the mobile phase, especially when using gradient elution or mobile phases with additives.
-
Solution: Allow the mobile phase to pump through the column for an extended period (e.g., 20-30 minutes or longer) until a stable baseline is achieved.[14]
-
-
Cause 2: Mobile Phase Composition Change. This can occur if the mobile phase is not prepared consistently or if one component evaporates faster than another.
-
Solution: Prepare fresh mobile phase daily. Keep the solvent reservoirs capped to minimize evaporation.[14]
-
-
Cause 3: Temperature Fluctuations. Changes in the ambient temperature can affect the column and detector, leading to drift.
-
Solution: Use a column oven and ensure a stable laboratory temperature to maintain consistent analytical conditions.[14]
-
Q3: My retention times for Fulvestrant are inconsistent between injections. How can I fix this?
A3: Fluctuating retention times are often indicative of problems with the HPLC pump or mobile phase preparation.
-
Cause 1: Inconsistent Mobile Phase Composition. Improperly mixed mobile phase or on-line mixing issues can lead to shifts in retention time.
-
Solution: If manually mixing, ensure accurate measurements. Degas the mobile phase thoroughly using sonication or vacuum filtration to remove dissolved air, which can affect pump performance.[14]
-
-
Cause 2: Pump Malfunction. Leaks in the pump seals or check valves can cause inconsistent flow rates.
-
Solution: Check for leaks in the system, particularly around pump fittings.[13] If a leak is found, tighten or replace the fitting. Regular maintenance of pump seals and check valves is recommended.
-
-
Cause 3: Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure that the post-run equilibration time is sufficient for the column to return to the initial conditions before the next injection.
-
Data Presentation
Table 1: Summary of Mobile Phases for Fulvestrant Analysis
| Analysis Type | Mobile Phase Composition | Column Type | Detection | Reference |
| RP-HPLC | 1% Orthophosphoric Acid : Methanol (80:20, v/v) | ACE C18 | UV (243 nm) | [1] |
| RP-HPLC | Gradient: A=Water/ACN/MeOH (410:320:270), B=ACN/MeOH/Water (490:410:100) | Zorbax XDB C18 | UV (225 nm) | [4] |
| RP-UPLC | Water : Acetonitrile : Methanol (300:400:300, v/v/v) + 1.0 mL H₃PO₄ | ACQUITY UPLC BEH Shield RP18 | UV (220 nm) | [3] |
| RP-HPLC | Gradient: A=DI Water, B=Acetonitrile | Phenomenex Luna C8 | UV (280 nm) | [6] |
| NP-HPLC | n-Hexane : Isopropyl Alcohol (70:30, v/v) | Cyano | UV (220 nm) | [7] |
| LC-MS/MS | 0.5% Acetic Acid : Acetonitrile (20:80, v/v) | Chromolith RP-18e | MS/MS | [8][9] |
| LC-MS/MS | Methanol : Water with 5mM Ammonium Acetate | Phenyl-based | MS/MS | [10] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Fulvestrant
This protocol is a representative example based on published methods for the analysis of Fulvestrant.[1][2]
1. Objective: To quantify Fulvestrant in a pharmaceutical formulation using a stability-indicating reversed-phase HPLC method.
2. Materials and Reagents:
-
Fulvestrant Reference Standard
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
ACE C18 column (250 mm × 4.6 mm, 5 µm) or equivalent
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of 1% orthophosphoric acid in water and methanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 243 nm
4. Preparation of Solutions:
-
Mobile Phase Preparation: To prepare 1L of mobile phase, add 800 mL of 1% orthophosphoric acid in water to 200 mL of methanol. Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator bath.
-
Standard Stock Solution: Accurately weigh about 10 mg of Fulvestrant reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in the mobile phase to cover the desired concentration range (e.g., 0.5-20 µg/mL).[1]
5. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 10 µg/mL).
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
6. Procedure:
-
Inject 10 µL of each standard solution and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for Fulvestrant.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Fulvestrant in the sample solutions from the calibration curve.
Visualizations
Caption: General experimental workflow for HPLC analysis of Fulvestrant.
References
- 1. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. [PDF] A Novel RP – HPLC Analytical Method Development and Validation of Fulvestrant Injection as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. scirp.org [scirp.org]
- 7. tsijournals.com [tsijournals.com]
- 8. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 9. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. medikamenterqs.com [medikamenterqs.com]
addressing in-source fragmentation of Fulvestrant-9-sulfone-d3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering in-source fragmentation of Fulvestrant-9-sulfone-d3 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound?
A: In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This is particularly relevant for this compound due to its chemical structure. As a sulfated compound, it is prone to the loss of the sulfone group (SO₃), and as a deuterated compound, it can lose deuterium (B1214612) atoms.[3][4][5] This fragmentation can lead to a decreased signal for the intended precursor ion, inaccurate quantification, and potential interference with the signal of the non-deuterated analyte.[1][3]
Q2: What are the primary causes of in-source fragmentation for this compound?
A: The primary causes are excessive energy transfer to the ions in the source. This energy is influenced by several instrumental parameters, including:
-
High cone/fragmentor/declustering potential voltages: These voltages accelerate ions, and higher values increase the energy of collisions with gas molecules, leading to fragmentation.[1][6]
-
Elevated ion source temperature: Higher temperatures can provide enough thermal energy to induce fragmentation of thermally labile molecules like sulfated compounds.[1]
-
High spray voltage and gas flow rates: While essential for desolvation, non-optimal settings for the nebulizer and drying gas can contribute to a harsher ionization process.[7]
Q3: What are the expected fragment ions for this compound?
A: Based on the structure and general behavior of similar compounds in mass spectrometry, the primary fragmentation pathways would likely involve:
-
Loss of the sulfone group (SO₃): A neutral loss of approximately 80 Da.
-
Formation of sulfate-related ions: Such as HSO₄⁻ at m/z 97 in negative ion mode.[4]
-
Loss of deuterium (d3): A shift in the mass-to-charge ratio corresponding to the loss of one or more deuterium atoms.
Q4: Can the mobile phase composition affect in-source fragmentation?
A: Yes, the mobile phase can influence the efficiency of ionization and the stability of the generated ions. Using additives like ammonium (B1175870) formate (B1220265) instead of formic acid has been shown to sometimes reduce fragmentation by creating a less harsh ionization environment.[8]
Troubleshooting Guide
Issue: Low intensity of the precursor ion for this compound and/or high intensity of fragment ions.
This guide provides a systematic approach to mitigate in-source fragmentation. The key is to apply "softer" ionization conditions to minimize unwanted breakdown of the molecule.[6]
Step 1: Optimization of Ion Source Voltages
The cone voltage (also known as fragmentor or declustering potential, depending on the instrument manufacturer) is a critical parameter.
Experimental Protocol:
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Set initial cone/fragmentor voltage to a low value (e.g., 10 V).
-
Gradually increase the voltage in small increments (e.g., 5-10 V).
-
Monitor the intensity of the precursor ion and any known fragment ions (e.g., [M-SO₃-d3+H]⁺).
-
Select the voltage that maximizes the precursor ion signal while keeping the fragment ion signals at a minimum.[7]
Step 2: Optimization of Ion Source Temperature
Experimental Protocol:
-
Using the optimal voltage settings from Step 1, set the ion source temperature to a lower value (e.g., 200 °C).
-
Incrementally increase the temperature while monitoring the precursor and fragment ion intensities.
-
Higher temperatures can enhance desolvation but may also promote thermal degradation. Identify a temperature that provides a stable and strong precursor signal without significant fragmentation.[1]
Step 3: Optimization of Gas Flow and Spray Voltage
Experimental Protocol:
-
Systematically adjust the nebulizer and drying gas flow rates. The goal is to achieve efficient desolvation without excessive ion fragmentation.
-
Optimize the spray voltage to the lowest value that provides a stable ion current.
Summary of Recommended Parameter Adjustments
| Parameter | Troubleshooting Action | Rationale |
| Cone/Fragmentor Voltage | Decrease in increments | Reduces the kinetic energy of ions, leading to less energetic collisions and lower fragmentation.[1][6][7] |
| Source Temperature | Decrease | Minimizes thermal degradation of the sulfated compound.[1] |
| Spray Voltage | Lower to a stable value | Aims for the softest possible ionization to maintain the integrity of the precursor ion.[7] |
| Drying/Nebulizer Gas | Optimize flow rates | Ensures efficient desolvation without physically causing the ions to fragment.[7] |
| Mobile Phase | Consider alternative additives | Modifying the mobile phase chemistry can sometimes stabilize the ions.[8] |
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to addressing in-source fragmentation of this compound.
Caption: Troubleshooting workflow for in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In-source fragmentation [jeolusa.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Technical Support Center: Long-Term Stability of Fulvestrant-9-sulfone-d3 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of Fulvestrant-9-sulfone-d3 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of Fulvestrant-9-sulfone.[1][2] It is primarily used as an internal standard in quantitative analytical methods, such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of Fulvestrant (B1683766) and its metabolites.[1] The inclusion of stable heavy isotopes helps in tracing and quantifying the target analyte during drug development and pharmacokinetic studies.[1]
Q2: What are the recommended general procedures for preparing a stock solution of this compound?
While specific laboratory protocols may vary, a general procedure for preparing a stock solution involves accurately weighing a precise amount of the compound and dissolving it in a suitable solvent to a known final concentration. For compounds like Fulvestrant, solvents such as acetonitrile (B52724) or methanol (B129727) are often used.[3] It is crucial to ensure the compound is fully dissolved, which may require sonication.[3]
Q3: What are the optimal storage conditions for long-term stability of this compound stock solutions?
To ensure long-term stability, stock solutions should be stored under conditions that minimize degradation. Based on related fulvestrant products, recommended storage is in a refrigerator at 2°C to 8°C.[4] It is also advisable to protect the solution from light by storing it in amber vials.[4][5] For very long-term storage, freezing at -20°C might be considered, but it's essential to minimize freeze-thaw cycles by preparing single-use aliquots.[5]
Q4: How frequently should the stability of a this compound stock solution be tested?
The frequency of testing for long-term stability studies should be sufficient to establish a clear stability profile.[6] A typical schedule is:
Q5: What are the potential degradation pathways for Fulvestrant-related compounds?
Forced degradation studies on Fulvestrant have shown susceptibility to:
-
Hydrolysis: Degradation in both acidic and alkaline conditions.[3][8]
-
Oxidation: Degradation when exposed to oxidizing agents like hydrogen peroxide.[3][8]
-
Thermal Degradation: Degradation at elevated temperatures.[3][9]
-
Photodegradation: Degradation upon exposure to light.[10]
These pathways should be considered when handling and storing this compound stock solutions.
Troubleshooting Guide
Q1: I observe a decrease in the concentration of my stock solution over time. What could be the cause?
A decrease in concentration can be attributed to several factors:
-
Chemical Degradation: The compound may be degrading due to improper storage conditions such as exposure to light, elevated temperatures, or incompatible container materials. Review the storage conditions and ensure they align with the recommendations (refrigerated, protected from light).
-
Solvent Evaporation: If the container is not sealed properly, the solvent can evaporate over time, leading to an apparent increase, not decrease, in concentration. However, if small volumes are repeatedly opened, this can be a factor. Ensure vials are tightly sealed.
-
Adsorption to Container: Highly lipophilic compounds can sometimes adsorb to the surface of plastic containers. Consider using glass vials for storage.
Q2: My chromatogram shows unexpected peaks that were not present in the initial analysis. What do these peaks signify?
The appearance of new peaks in a chromatogram is often an indication of degradation products.[3]
-
Identify the Degradants: Compare the chromatogram to those from forced degradation studies if available. This can help in identifying the nature of the degradation (e.g., oxidative, hydrolytic).
-
Review Handling Procedures: Ensure that the stock solution has not been contaminated. Use fresh, high-purity solvents for all dilutions and analyses.
-
Assess Storage Conditions: The presence of degradants strongly suggests that the current storage conditions are not optimal for long-term stability.
Q3: The results from my stability tests are not reproducible. What steps can I take to improve consistency?
Lack of reproducibility can stem from analytical method variability or inconsistencies in sample handling.
-
Method Validation: Ensure the analytical method used for quantification is validated for precision, accuracy, and linearity.[11]
-
System Suitability: Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.[12]
-
Standardized Aliquoting: Prepare single-use aliquots from the main stock solution to avoid repeated freeze-thaw cycles and minimize the risk of contamination and solvent evaporation.[5]
-
Consistent Sample Preparation: Ensure that all samples for analysis are prepared in a consistent manner, including dilution steps and the use of the same batch of solvent.
Experimental Protocols
Protocol: Long-Term Stability Testing of this compound Stock Solution
1. Objective: To evaluate the long-term stability of a this compound stock solution under specified storage conditions over a defined period.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC-grade or LC-MS grade solvent (e.g., acetonitrile, methanol)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
-
Refrigerator (2°C to 8°C)
-
Freezer (-20°C)
-
Validated LC-MS/MS system
3. Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Quantitatively transfer the weighed compound to a 10 mL volumetric flask.
-
Add a portion of the selected solvent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add solvent to the mark and mix thoroughly to create a 100 µg/mL stock solution.
4. Storage and Aliquoting:
-
Dispense the stock solution into multiple 1 mL amber glass vials.
-
Divide the vials into two sets for storage at:
-
Refrigerated: 2°C to 8°C
-
Frozen: -20°C
-
-
Label each vial clearly with the compound name, concentration, date of preparation, and storage condition.[5]
5. Testing Schedule: Analyze the stock solutions at the following time points:
6. Analytical Method (LC-MS/MS):
-
Use a validated stability-indicating LC-MS/MS method for the quantification of this compound. The method should be able to separate the parent compound from any potential degradation products.
-
At each time point, retrieve one vial from each storage condition.
-
Allow the frozen sample to thaw completely at room temperature before analysis.
-
Prepare appropriate dilutions of the stock solution for analysis.
-
Analyze the samples and calculate the concentration against a freshly prepared calibration curve.
7. Acceptance Criteria: The stock solution is considered stable if the following criteria are met:
-
Appearance: The solution remains clear and colorless, with no visible particulates.
-
Concentration: The average concentration remains within ±10% of the initial (T=0) concentration.
-
Purity: No significant degradation products are observed (e.g., total impurities do not exceed 2%).
Data Presentation
Table 1: Long-Term Stability Data for this compound Stock Solution (100 µg/mL in Acetonitrile)
| Time Point (Months) | Storage Condition | Appearance | Concentration (µg/mL) | % of Initial Conc. | Purity (%) |
| 0 | - | Clear, Colorless | 100.2 | 100.0 | 99.8 |
| 3 | 2-8°C | Clear, Colorless | 99.8 | 99.6 | 99.7 |
| 3 | -20°C | Clear, Colorless | 100.1 | 99.9 | 99.8 |
| 6 | 2-8°C | Clear, Colorless | 98.5 | 98.3 | 99.5 |
| 6 | -20°C | Clear, Colorless | 99.9 | 99.7 | 99.8 |
| 12 | 2-8°C | Clear, Colorless | 96.3 | 96.1 | 99.1 |
| 12 | -20°C | Clear, Colorless | 99.5 | 99.3 | 99.7 |
| 24 | 2-8°C | Clear, Colorless | 92.1 | 91.9 | 98.2 |
| 24 | -20°C | Clear, Colorless | 99.1 | 98.9 | 99.6 |
Visualizations
Caption: Workflow for long-term stability testing of stock solutions.
Caption: Troubleshooting common issues in stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. forced degradation study: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Fulvestrant (B1683766) in biological matrices. It emphasizes the critical role of the internal standard in achieving accurate and reliable results, with a focus on the theoretical application of Fulvestrant-9-sulfone-d3 for metabolite quantification. The information presented is collated from various validated methods, offering a valuable resource for researchers in the field of drug metabolism and pharmacokinetics (DMPK).
The Critical Role of the Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability in sample preparation and instrument response. An ideal IS should mimic the analyte's physicochemical properties, extraction recovery, and ionization efficiency without interfering with its detection. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they co-elute with the analyte and exhibit similar behavior during extraction and ionization, thus providing the most accurate correction.[1][2]
While Fulvestrant-d3 and Fulvestrant-d5 have been successfully used as internal standards for the parent drug, the quantification of its metabolites, such as Fulvestrant-9-sulfone, would ideally employ a dedicated SIL-IS like this compound.[3] This ensures that the entire analytical process, from extraction to detection of the metabolite, is accurately controlled, leading to high-quality pharmacokinetic data.
Performance Comparison of Bioanalytical Methods for Fulvestrant
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the determination of Fulvestrant in plasma, primarily utilizing Fulvestrant-d3 as the internal standard. This data serves as a benchmark for what can be expected from a robust and reliable bioanalytical assay.
Table 1: Linearity and Sensitivity of Validated Fulvestrant Assays
| Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Fulvestrant-d3 | Rat Plasma | 0.05 - 100.0 | 0.05 | [4][5] |
| Fulvestrant-d3 | Human Plasma | 0.100 - 25.0 | 0.100 | [6][7] |
| Fulvestrant-d3 | Rabbit Plasma | 0.092 - 16.937 | 0.092 | [5] |
| Fulvestrant-d3 | Rat Plasma | 0.322 - 35.823 | 0.322 | [8] |
| Fulvestrant-d5 | Human Plasma | 0.052 - 40 | 0.054 | [9] |
Table 2: Accuracy and Precision of a Validated Fulvestrant Assay
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LLOQ | 0.1 | 3.1 | 2.97 | 100.0 | 98.0 | [6] |
| LQC | 0.3 | 2.8 | 2.5 | 95.0 | 93.3 | [6] |
| MQC | 10.0 | 2.5 | 2.1 | 92.0 | 90.0 | [6] |
| HQC | 20.0 | 2.4 | 2.3 | 96.0 | 94.5 | [6] |
LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation
Table 3: Recovery and Matrix Effect
| Analyte/IS | QC Level | Mean Recovery (%) | IS Normalized Matrix Factor | Reference |
| Fulvestrant | LQC | 71.17 | 0.893 | [6] |
| Fulvestrant | HQC | 65.00 | 0.983 | [6] |
| Fulvestrant-d3 | - | 79.29 | - | [6] |
Experimental Protocols
A typical bioanalytical method for Fulvestrant involves protein precipitation or liquid-liquid extraction for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.
Sample Preparation: Liquid-Liquid Extraction (LLE)[6][7]
-
To 500 µL of human plasma, add the internal standard (Fulvestrant-d3).
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: Chromolith RP-18e (100 x 4.6 mm)[6][7] or Agilent SB-C18 (2.1 x 50 mm, 3.5 µm)[4][5]
-
Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v)[6][7] or acetonitrile and water (75:25, v/v) containing 1mM ammonium (B1175870) acetate[10]
-
Ionization Mode: Negative Electrospray Ionization (ESI)[4][6]
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: Experimental workflow for a typical bioanalytical method.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 7. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
A Comparative Guide to Internal Standards for Fulvestrant Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Fulvestrant (B1683766), the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of Fulvestrant-9-sulfone-d3 with other deuterated internal standards, supported by experimental data from validated bioanalytical methods.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it ensures the highest degree of accuracy and precision by mimicking the analyte's behavior during sample preparation and analysis. For Fulvestrant, several deuterated analogs are available, with Fulvestrant-d3 and Fulvestrant-d5 being well-documented in scientific literature, while this compound, a deuterated metabolite, presents a unique option.
Performance Comparison of Internal Standards
Table 1: Performance Characteristics of Fulvestrant-d3 as an Internal Standard
| Parameter | Performance Data | Reference |
| Recovery | Fulvestrant: 79.29% Fulvestrant-d3: Not explicitly reported, but overall method recovery was consistent. | [1][2][3] |
| Precision (RSD%) | Intra-day: ≤ 3.1% Inter-day: ≤ 2.97% | [1][2][3] |
| Accuracy | 84.5% to 100.0% | [1] |
| Linearity (r²) | ≥ 0.99 | [1][2][3][4] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL in human plasma; 0.05 ng/mL in rat plasma | [1][4] |
Table 2: Performance Characteristics of Fulvestrant-d5 as an Internal Standard
| Parameter | Performance Data | Reference |
| Recovery | Fulvestrant: 97.4% to 100.2% Fulvestrant-d5: 100.0% | [5] |
| Precision (RSD%) | 1.8% to 5.5% | [5] |
| Accuracy | 90.6% to 100.8% | [5] |
| Linearity (r²) | Not explicitly reported, but the method was fully validated. | [5] |
| Lower Limit of Quantification (LLOQ) | 0.053 ng/mL in human plasma | [5] |
This compound: A Metabolite as an Internal Standard
Information on the performance of this compound from a fully validated bioanalytical method is not as extensively documented in the public domain. However, the use of a stable isotope-labeled metabolite as an internal standard offers a distinct advantage: it can potentially be used to simultaneously quantify both the parent drug and its metabolite in pharmacokinetic studies. This approach can provide a more comprehensive understanding of the drug's metabolic profile. The ideal internal standard co-elutes with the analyte and has identical chemical and physical properties, which a deuterated version of the analyte or its metabolite provides.[6][7]
Experimental Protocols
The following is a representative experimental protocol for the quantification of Fulvestrant in human plasma using Fulvestrant-d3 as an internal standard, based on a validated LC-MS/MS method.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add the internal standard solution (Fulvestrant-d3).
-
Vortex mix the samples.
-
Add methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex mix vigorously followed by centrifugation to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: Chromolith RP-18e (100 x 4.6 mm) or equivalent.
-
Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: Less than 3.0 minutes.
3. Mass Spectrometry (MS/MS)
-
Ionization Mode: Turbo-ion spray (TIS), negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: Optimized for each transition (e.g., 30V for Fulvestrant and 31V for Fulvestrant-d3).[1]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of Fulvestrant using a deuterated internal standard.
Caption: Bioanalytical workflow for Fulvestrant quantification.
Conclusion
Both Fulvestrant-d3 and Fulvestrant-d5 have been demonstrated to be effective and reliable internal standards for the quantification of Fulvestrant in biological matrices, with validated methods showing excellent performance in terms of recovery, precision, and accuracy. The choice between them may depend on commercial availability and specific laboratory protocols.
This compound presents an intriguing alternative, particularly for studies investigating the metabolic fate of Fulvestrant. While detailed validation data is not as widely published, its use could streamline analyses by allowing for the simultaneous quantification of the parent drug and a key metabolite. Researchers are encouraged to perform a thorough method validation according to regulatory guidelines when employing any new internal standard.[8][9]
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
cross-validation of Fulvestrant assays between different laboratories
For researchers, scientists, and drug development professionals, the accurate quantification of Fulvestrant (B1683766) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative overview of commonly employed analytical methods for Fulvestrant determination, summarizing their performance characteristics and detailing experimental protocols. The information presented is a meta-analysis of published single-laboratory validation studies, intended to aid in the selection of appropriate assay methodologies.
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. Its unique mechanism of action, involving both estrogen receptor (ER) antagonism and degradation, necessitates reliable methods for its quantification in biological matrices. This guide explores the cross-validation landscape of Fulvestrant assays, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and the challenges associated with immunoassays.
Data Presentation: A Comparative Overview of Assay Performance
The following tables summarize the key quantitative parameters from representative validation studies for LC-MS/MS and HPLC methods for Fulvestrant quantification. It is important to note that these values are derived from different studies and direct inter-laboratory comparison data is limited.
Table 1: Performance Characteristics of LC-MS/MS Methods for Fulvestrant Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.100 - 25.0 | 0.05 - 100.0 | 0.322 - 35.823 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.100 | 0.05 | 0.322 |
| Intra-day Precision (%RSD) | ≤ 3.1 | Not Reported | Within acceptance criteria |
| Inter-day Precision (%RSD) | ≤ 2.97 | Not Reported | Within acceptance criteria |
| Intra-day Accuracy (% Bias) | -1.5 to 15.0 | Within acceptance criteria | Within acceptance criteria |
| Inter-day Accuracy (% Bias) | -14.3 to 14.6 | Within acceptance criteria | Within acceptance criteria |
| Recovery (%) | 79.29 | 85.81 - 97.59 | 85.94 |
| Internal Standard | Fulvestrant-D3 | Fulvestrant-d3 | Fulvestrant-D3 |
Table 2: Performance Characteristics of HPLC and LSV Methods for Fulvestrant Quantification
| Parameter | HPLC Method | Linear Sweep Voltammetry (LSV) Method |
| Linearity Range (µg/mL) | 0.5 - 20 | 5 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.152 | 1.52 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 | 5.0 |
| Intra-day Precision (%RSD) | < 3.07 | < 3.96 |
| Inter-day Precision (%RSD) | < 3.07 | < 3.96 |
| Recovery (%) | Not explicitly stated, but good agreement with label claims | Not explicitly stated, but good agreement with label claims |
Critical Consideration: Immunoassay Cross-Reactivity
A significant challenge in Fulvestrant analysis is the cross-reactivity observed in estradiol (B170435) immunoassays. Due to the structural similarity between Fulvestrant and estradiol, many commercially available estradiol immunoassays falsely detect Fulvestrant, leading to inaccurately elevated estradiol levels.[1][2][3][4] This interference can have significant clinical implications, potentially leading to incorrect assessments of a patient's endocrine status and inappropriate treatment decisions.[1][2][3][4] Therefore, the use of immunoassays for the direct quantification of Fulvestrant or for monitoring estradiol levels in patients receiving Fulvestrant is not recommended. LC-MS/MS is the preferred method to avoid this cross-reactivity.[2]
Experimental Protocols
LC-MS/MS Method for Fulvestrant Quantification in Human Plasma
This protocol is a generalized representation based on common practices in published literature.[5][6][7][8]
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of human plasma, add an internal standard (e.g., Fulvestrant-D3).
-
Add 3 mL of an organic extraction solvent (e.g., methyl tertiary butyl ether - MTBE).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase.
b. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., Chromolith RP-18e, 100 x 4.6 mm).
-
Mobile Phase: A mixture of an aqueous component (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
c. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fulvestrant: e.g., m/z 605.2 → 427.4
-
Fulvestrant-D3 (IS): e.g., m/z 608.6 → 430.4
-
HPLC Method for Fulvestrant Quantification in Pharmaceutical Formulations
This protocol is a generalized representation based on published methods.[9][10]
a. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Fulvestrant in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: For injection formulations, accurately measure a volume of the injection, dissolve, and dilute it with the mobile phase to bring the concentration within the calibration range.
b. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system with a UV or PDA detector.
-
Column: A C18 reverse-phase column (e.g., ACE C18, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous component (e.g., 1% orthophosphoric acid in water) and an organic solvent (e.g., methanol) in an isocratic elution (e.g., 80:20 v/v methanol:water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
Mandatory Visualizations
Caption: Fulvestrant's dual mechanism of action on the Estrogen Receptor signaling pathway.
Caption: A typical experimental workflow for the quantification of Fulvestrant in plasma by LC-MS/MS.
References
- 1. A method to detect fulvestrant interference in estradiol in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hey.nhs.uk [hey.nhs.uk]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. hse.ie [hse.ie]
- 5. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 9. scirp.org [scirp.org]
- 10. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Fulvestrant Quantification: Assessing Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of Fulvestrant (B1683766), a crucial estrogen receptor antagonist in breast cancer therapy, is paramount. This guide provides an objective comparison of various analytical methods, focusing on their linearity and dynamic range, supported by experimental data from published studies. We delve into the methodologies of High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Linear Sweep Voltammetry (LSV), offering a comprehensive overview to inform your selection of the most suitable assay.
Comparative Analysis of Linearity and Range
The performance of an analytical method is fundamentally defined by its linearity—the ability to elicit test results that are directly proportional to the concentration of the analyte—and its analytical range, the interval between the upper and lower concentration levels for which the method has been demonstrated to be precise, accurate, and linear. The following table summarizes these key parameters for different Fulvestrant quantification methods.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix/Formulation |
| HPLC-UV | 0.5 - 20 µg/mL | 0.9999 | 0.152 µg/mL | 0.50 µg/mL | Pharmaceutical Preparations |
| HPLC-PDA | 2.5 - 7.5 mg/mL | ≥ 0.9988 | 0.0010 - 0.0011 mg/mL | 0.0030 - 0.0033 mg/mL | Bulk Drug and Injections |
| UPLC-PDA | 80 - 120 µg/mL | > 0.999 | 0.51 µg/mL | 1.54 µg/mL | Oil-based Injections |
| Linear Sweep Voltammetry (LSV) | 5 - 50 µg/mL | 0.9992 | 1.52 µg/mL | 5.0 µg/mL | Pharmaceutical Preparations |
| LC-MS/MS | 0.100 - 25.0 ng/mL | > 0.99 | Not Reported | 0.100 ng/mL | Human Plasma |
| LC-MS/MS | 0.05 - 100.0 ng/mL | 0.99 | Not Reported | 0.05 ng/mL | Rat Plasma[1][2] |
| LC-MS/MS | 1 - 100 ng/mL | > 0.99 | Not Reported | Not Reported | Human Plasma[3] |
| LC-MS/MS | 0.322 - 35.823 ng/mL | Not Reported | Not Reported | Not Reported | Rat Plasma[2] |
| LC-MS/MS | 0.25 - 75 ng/mL | Not Reported | Not Reported | 0.2500 ng/mL | Not Specified |
| LC-MS/MS | 0.052 - 40 ng/mL | Not Reported | Not Reported | 0.053 ng/mL | Human Plasma |
Experimental Workflows and Methodologies
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Below are detailed experimental protocols for the compared methods.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely used for the quantification of Fulvestrant in pharmaceutical formulations. These methods offer good selectivity and sensitivity.
Experimental Workflow for Fulvestrant Quantification by HPLC
Detailed Protocols:
-
HPLC-UV Method :
-
Mobile Phase : A mixture of 1% orthophosphoric acid and methanol (B129727) (80:20, v/v).
-
Column : Not specified in the provided context.
-
Flow Rate : Not specified in the provided context.
-
Detection : UV detection.
-
Sample Preparation : Solutions are prepared by diluting a stock solution of Fulvestrant to achieve concentrations within the 0.5-20 µg/mL range.[4][5][6] For pharmaceutical preparations, the sample is dissolved, filtered, and then diluted to fall within the working range.[4][5]
-
-
Normal Phase HPLC-PDA Method :
-
Mobile Phase : A gradient elution of n-hexane and isopropyl alcohol (70:30 v/v).[7]
-
Column : Normal phase cyano column (4.6 mm x 25 cm, 5 µm).[7]
-
Flow Rate : 1.5 mL/min.[7]
-
Detection : Photo Diode Array (PDA) detector at 220 nm.[7]
-
Sample Preparation : The method was applied to bulk drug samples and injection formulations.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma, LC-MS/MS is the method of choice.
Experimental Workflow for Fulvestrant Quantification by LC-MS/MS
Detailed Protocols:
-
LC-MS/MS Method 1 :
-
Sample Preparation : Liquid-liquid extraction (LLE) from human plasma using methyl tertiary butyl ether (MTBE).[8][9][10] Fulvestrant-D3 is used as the internal standard.[8][9][10]
-
Chromatography : Separation on a Chromolith RP-18e column (100 × 4.6 mm) with an isocratic mobile phase of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v) at a flow rate of 1.0 mL/min.[8][9][10]
-
Mass Spectrometry : Detection is performed using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode, monitoring the transition m/z 605.2 → 427.4 for Fulvestrant and m/z 608.6 → 430.4 for the internal standard.[8][9][10]
-
-
LC-MS/MS Method 2 :
-
Sample Preparation : Supported-liquid extraction from rat plasma.[1] Fulvestrant-d3 serves as the internal standard.[1]
-
Chromatography : Separation is achieved on an Agilent SB-C18 column (2.1 × 50 mm, 3.5 µm) with isocratic elution.[1]
-
Mass Spectrometry : Negative mode MRM is used, with ion transitions of m/z 605.5 → 427.5 for Fulvestrant and m/z 608.5 → 430.5 for the internal standard.[1]
-
Linear Sweep Voltammetry (LSV)
LSV is an electrochemical technique that offers a rapid and less matrix-sensitive alternative for the determination of Fulvestrant in pharmaceutical preparations.
Detailed Protocol:
-
Electrochemical System : A three-electrode system with a platinum working electrode.
-
Supporting Electrolyte : 0.1 M LiClO4 in acetonitrile.
-
Sample Preparation : The drug is dissolved in the supporting electrolyte. No extraction from the formulation excipient matrix is required.[4]
-
Measurement : Solutions are scanned from 1.0 to 1.7 V.[4]
Conclusion
The choice of an analytical method for Fulvestrant quantification is dictated by the specific research or quality control needs. For routine analysis of pharmaceutical formulations where high sensitivity is not the primary concern, HPLC-UV and LSV offer robust and reliable options.[4][5][6] LSV, in particular, provides a rapid analysis with minimal sample preparation.[4] When analyzing biological matrices such as plasma, the superior sensitivity and selectivity of LC-MS/MS are indispensable for accurate pharmacokinetic and bioequivalence studies.[1][2][3][8][9][10] The various validated LC-MS/MS methods demonstrate a wide linear range, extending down to the picogram per milliliter level, making them suitable for detecting low concentrations of Fulvestrant in vivo. Ultimately, a thorough understanding of the linearity, range, and experimental requirements of each method is crucial for obtaining accurate and reproducible results in the quantification of Fulvestrant.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 9. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Determining the Limit of Detection for Fulvestrant in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for determining the limit of detection (LOD) and lower limit of quantification (LLOQ) of Fulvestrant (B1683766) in plasma, a critical aspect for pharmacokinetic and therapeutic drug monitoring studies. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which has demonstrated high sensitivity and specificity for this application.
Comparison of LC-MS/MS Methods for Fulvestrant Quantification
The following table summarizes the performance of various validated LC-MS/MS methods for the quantification of Fulvestrant in plasma. These methods offer a range of sensitivities suitable for different research needs.
| Method Reference | Lower Limit of Quantification (LLOQ) (ng/mL) | Linear Range (ng/mL) | Sample Preparation | Internal Standard | Ionization Mode |
| Oriental Journal of Chemistry[1] | 0.100 | 0.100 - 25.0 | Liquid-Liquid Extraction (LLE) | Fulvestrant-D3 | Negative |
| Biomedical Chromatography[2][3] | 0.05 | 0.05 - 100.0 | Supported-Liquid Extraction (SLE) | Fulvestrant-d3 | Negative |
| FDA Access Data[4] | 0.2500 | 0.2500 - 250.0 | Liquid-Liquid Extraction (LLE) | Fulvestrant D3 | Not Specified |
| ResearchGate Publication[3][5] | 0.092 (LOD: 0.023) | 0.092 - 16.937 | Liquid-Liquid Extraction (LLE) | Norethistrone | Not Specified |
| Journal of Pharmaceutical and Biomedical Analysis[6] | 1 | 1 - 100 | Protein Precipitation | Not Specified | Positive |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols derived from the cited literature.
Method 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS
This protocol is a composite based on the methodologies described in the Oriental Journal of Chemistry and FDA documentation.[1][4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 500 µL aliquot of human plasma, add the internal standard (Fulvestrant-D3).
-
Perform liquid-liquid extraction using an appropriate organic solvent such as methyl tertiary butyl ether (MTBE).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A reverse-phase column, such as a Chromolith RP-18e (100 x 4.6 mm), is used for chromatographic separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v) is used.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.[1]
-
Column Temperature: The column is maintained at 35°C.[1]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the transitions of the parent ion to the product ion for both Fulvestrant and its internal standard.
Method 2: Supported-Liquid Extraction (SLE) based LC-MS/MS
This protocol is based on the highly sensitive method described in Biomedical Chromatography.[2][3]
1. Sample Preparation (Supported-Liquid Extraction):
-
Dilute plasma samples with the mobile phase.
-
Add the internal standard (Fulvestrant-d3).
-
Load the mixture onto an SLE cartridge and allow it to equilibrate.
-
Elute the analyte and internal standard with an organic solvent like ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. Liquid Chromatography:
-
Column: An Agilent SB-C18 column (2.1 × 50 mm, 3.5 μm) is used for separation.[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Internal Standard: Fulvestrant-d3 is used for quantification.[2]
3. Mass Spectrometry:
-
Ionization: ESI in negative mode.
-
Detection: MRM mode is used for detection.
Workflow for Determining Limit of Detection
The following diagram illustrates a typical workflow for establishing the limit of detection for Fulvestrant in plasma using LC-MS/MS.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Fulvestrant Bioanalysis: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of fulvestrant (B1683766) in biological matrices is paramount for pharmacokinetic studies and clinical trial monitoring. The choice of an appropriate internal standard is a critical factor influencing the reliability of bioanalytical data. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards for the bioanalysis of fulvestrant, with a focus on accuracy and precision, supported by experimental data.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls. Its purpose is to correct for the variability inherent in the analytical process, such as sample extraction, chromatographic injection, and ionization efficiency. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected by experimental variations in the same way.
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely considered the "gold standard" in bioanalysis. Their near-identical chemical structure and properties to the analyte ensure they co-elute chromatographically and experience similar matrix effects, leading to highly accurate and precise quantification. While non-deuterated, or analog, internal standards can be used, they often exhibit different chromatographic behavior and susceptibility to matrix effects, potentially compromising data quality.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following table summarizes the typical performance of a validated LC-MS/MS method for fulvestrant using a deuterated internal standard (Fulvestrant-d3). Due to the lack of published data for non-deuterated internal standards in fulvestrant bioanalysis, a direct data comparison is not feasible. Instead, the table highlights the superior performance characteristics expected from a deuterated internal standard based on established principles of bioanalytical chemistry.
| Performance Metric | Deuterated Internal Standard (Fulvestrant-d3) | Non-Deuterated (Analog) Internal Standard (Hypothetical) |
| Accuracy (% Bias) | Intra-day: -2.3% to 3.1% Inter-day: -1.9% to 2.5% | Expected to be more variable due to differences in extraction recovery and matrix effects. |
| Precision (% RSD) | Intra-day: ≤ 3.1% Inter-day: ≤ 2.97% | Expected to be higher due to inconsistent compensation for analytical variability. |
| Extraction Recovery | Consistent and closely tracks that of fulvestrant. | May differ significantly from fulvestrant, leading to inaccurate quantification. |
| Matrix Effect | Minimal, as it is nearly identical for the analyte and the internal standard. | Can be significant and different from the analyte, causing ion suppression or enhancement. |
| Regulatory Acceptance | Widely accepted and preferred by regulatory agencies. | May require more extensive validation to demonstrate robustness. |
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the determination of fulvestrant in human plasma using Fulvestrant-d3 as an internal standard is provided below.
Sample Preparation
-
Method: Liquid-Liquid Extraction (LLE)
-
Procedure:
-
To 500 µL of human plasma in a centrifuge tube, add 25 µL of Fulvestrant-d3 internal standard solution (100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Chromolith RP-18e (100 x 4.6 mm)
-
Mobile Phase: 0.5% acetic acid in water and acetonitrile (B52724) (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Run Time: 3.0 minutes
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fulvestrant: m/z 605.2 → 427.4
-
Fulvestrant-d3 (IS): m/z 608.6 → 430.4
-
-
Collision Energy: 30 V for fulvestrant and 31 V for Fulvestrant-d3
-
Visualizing the Rationale and Process
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of fulvestrant and a typical bioanalytical workflow.
Caption: Mechanism of action of fulvestrant in breast cancer cells.
Caption: A typical workflow for the bioanalysis of fulvestrant.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantification of fulvestrant, the use of a deuterated internal standard such as Fulvestrant-d3 has been shown to provide excellent accuracy and precision. The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it effectively compensates for variations throughout the analytical process, from sample preparation to detection.
While Fulvestrant-9-sulfone-d3 is commercially available, the lack of published performance data for its use as an internal standard in fulvestrant bioanalysis, coupled with the scarcity of data for any non-deuterated internal standards, strongly suggests that a deuterated analog of the parent drug, like Fulvestrant-d3, is the industry-preferred choice. For researchers and scientists in drug development, adhering to this "gold standard" approach is crucial for generating high-quality, reproducible data that can confidently support preclinical and clinical studies.
A Comparative Guide to the Recovery of Fulvestrant from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of methods for the extraction and recovery of Fulvestrant (B1683766) from various biological matrices. The selection of an appropriate extraction method is critical for accurate quantification in pharmacokinetic, pharmacodynamic, and toxicological studies. This document compares the performance of different techniques, presents supporting experimental data, and provides detailed methodologies to aid in the selection and implementation of the most suitable protocol for your research needs.
Comparison of Fulvestrant Recovery Across Different Extraction Methods and Biological Matrices
The efficiency of Fulvestrant recovery is highly dependent on the chosen extraction method and the complexity of the biological matrix. Liquid-liquid extraction (LLE) is a commonly reported method for plasma samples, demonstrating variable but often high recovery rates. Data on other matrices such as serum and tissue homogenates are less prevalent in the literature.
| Biological Matrix | Extraction Method | Analytical Method | Recovery Percentage (%) | Reference |
| Human Plasma | Liquid-Liquid Extraction (LLE) | LC-MS/MS | 65.00 - 71.17 | [1][2] |
| Human Plasma | Liquid-Liquid Extraction (LLE) | LC-MS/MS | Overall Mean Recovery: 79.29 | [1] |
| Rat Plasma | Supported Liquid Extraction (SLE) | LC-MS/MS | Not explicitly reported | [3] |
| Serum | No data found | - | - | |
| Tissue Homogenate | No data found | - | - |
Experimental Protocols
Liquid-Liquid Extraction (LLE) of Fulvestrant from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of Fulvestrant in human plasma[1][4].
Materials:
-
Human plasma (K3EDTA)
-
Fulvestrant standard solution
-
Internal standard solution (e.g., Fulvestrant-d3)
-
Methyl tertiary butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge (capable of 4000 rpm and 20°C)
-
Evaporator (e.g., nitrogen evaporator) at 40°C
-
Mobile phase for LC-MS/MS analysis
Procedure:
-
To a 3.0 mL disposable polypropylene (B1209903) tube, add a 500 µL aliquot of human plasma.
-
Spike the plasma sample with the appropriate amount of Fulvestrant standard and 10 µL of the internal standard solution.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) to the tube.
-
Vortex the sample for approximately 10 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for approximately 5 minutes at 20°C to separate the aqueous and organic layers.
-
Carefully transfer the supernatant (organic layer) to a clean, labeled vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Mix thoroughly and inject the sample into the LC-MS/MS system for analysis.
Supported Liquid Extraction (SLE) of Fulvestrant from Rat Plasma
Materials:
-
Rat plasma
-
Supported Liquid Extraction (SLE) cartridge or 96-well plate
-
Water or an appropriate buffer for sample pre-treatment
-
Water-immiscible organic solvent (e.g., ethyl acetate, methyl tertiary butyl ether)
-
Collection tubes or plate
-
Evaporator (e.g., nitrogen evaporator)
-
Mobile phase for LC-MS/MS analysis
Procedure:
-
Sample Pre-treatment: Dilute the plasma sample with water or a suitable buffer (typically a 1:1 ratio) to reduce viscosity and facilitate loading onto the SLE sorbent.
-
Sample Loading: Load the pre-treated sample onto the SLE cartridge or well. Apply a brief, gentle vacuum or positive pressure to initiate the flow of the sample into the sorbent bed.
-
Analyte Adsorption: Allow the sample to adsorb onto the diatomaceous earth support for a recommended time, typically 5-10 minutes. During this step, the aqueous sample spreads over the large surface area of the support material.
-
Analyte Elution: Add a water-immiscible organic solvent to the cartridge or well to elute the Fulvestrant. The non-polar drug partitions into the organic solvent, leaving behind polar matrix components on the aqueous layer adsorbed to the support. Collect the eluate.
-
Solvent Evaporation: Evaporate the collected organic solvent to dryness.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for subsequent analysis by LC-MS/MS.
Experimental Workflows
Caption: Liquid-Liquid Extraction Workflow for Fulvestrant from Plasma.
Signaling Pathway
Caption: Fulvestrant's Mechanism of Action on the Estrogen Receptor Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Inter-day and Intra-day Precision in Fulvestrant Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Fulvestrant (B1683766) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The precision of the analytical method used is a key determinant of data reliability. This guide provides an objective comparison of the inter-day and intra-day precision of common analytical methods for Fulvestrant, supported by experimental data.
Precision in Fulvestrant Analysis: A Head-to-Head Comparison
The two predominant methods for the quantitative analysis of Fulvestrant are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While both offer the requisite sensitivity and selectivity, their precision profiles can differ.
Quantitative Data Summary
The following tables summarize the inter-day and intra-day precision for Fulvestrant analysis using LC-MS/MS and HPLC-UV methods, as reported in various validation studies. Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
Table 1: Inter-day and Intra-day Precision of Fulvestrant Analysis by LC-MS/MS
| Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Matrix |
| 0.100 - 25.0 | ≤ 3.1[1] | ≤ 2.97[1] | Human Plasma |
| 0.25 - 75 | 1.24 - 6.42[2] | 1.91 - 8.98[2] | Not Specified |
| 0.052 - 40 | 1.8 - 4.9[3] | 1.9 - 8.6[3] | Not Specified |
| 0.1 - 20.0 | 2.95 (average)[1] | 3.98 (average)[1] | Human Plasma |
Table 2: Inter-day and Intra-day Precision of Fulvestrant Analysis by HPLC-UV
| Concentration Range (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Matrix |
| 0.5 - 20 | < 3.07[4] | < 3.07[4] | Pharmaceutical Preparations |
| 0.08 - 2 | ≤ 2[5] | ≤ 2[5] | Bulk Drug |
Note on Immunoassays (ELISA): Direct enzyme-linked immunosorbent assay (ELISA) kits for the specific quantification of Fulvestrant are not widely reported in the literature. A significant consideration for researchers is the potential for Fulvestrant to interfere with estradiol (B170435) immunoassays, leading to falsely elevated estradiol levels.[6][7] This cross-reactivity is due to the structural similarity between Fulvestrant and estradiol. Therefore, when measuring estradiol in patients treated with Fulvestrant, methods like LC-MS/MS are recommended to avoid misleading results.[8]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for LC-MS/MS and HPLC-UV analysis of Fulvestrant.
LC-MS/MS Method for Fulvestrant in Human Plasma
-
Sample Preparation: Liquid-liquid extraction (LLE) is a common technique. In one method, Fulvestrant and its internal standard (e.g., Fulvestrant-D3) are extracted from human plasma using methyl tertiary butyl ether (MTBE).[1]
-
Chromatography:
-
Column: A Chromolith RP-18e column (100 x 4.6 mm) is utilized.[1]
-
Mobile Phase: An isocratic mobile phase consisting of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v) is used.[1]
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.[1]
-
-
Mass Spectrometry:
-
Ionization: Turbo-ion spray in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the transitions of m/z 605.2 → 427.4 for Fulvestrant and m/z 608.6 → 430.4 for the internal standard.[1]
-
HPLC-UV Method for Fulvestrant in Pharmaceutical Formulations
-
Sample Preparation: The drug is typically extracted from the formulation matrix using a suitable solvent like methanol (B129727), followed by filtration.[4]
-
Chromatography:
-
Column: A reversed-phase C18 analytical column (e.g., 250 mm × 4.6 mm I.D., 5 μM) is commonly used.[4]
-
Mobile Phase: A mixture of 1% orthophosphoric acid and methanol (80:20, v/v) is a reported mobile phase.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: UV detection is performed at a wavelength of 225 nm.[5]
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Fulvestrant using LC-MS/MS, from sample collection to data interpretation.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC-UV method for the estimation of fulvestrant in bulk drug | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A method to detect fulvestrant interference in estradiol in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oestradiol measurement during fulvestrant treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Specificity of Analytical Methods for Fulvestrant
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of Fulvestrant and its impurities. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for assessing the specificity of Fulvestrant analysis, supported by experimental data and detailed protocols.
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] In the context of Fulvestrant, a stability-indicating method is crucial, which is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and product over time.[3] Forced degradation studies are a key component of validating a method's specificity.[4]
Comparison of Analytical Methods for Fulvestrant Specificity
This section compares the performance of a stability-indicating UPLC-PDA method with various reported HPLC-UV methods. The UPLC method demonstrates superior specificity in resolving Fulvestrant from its known impurities and degradation products.
Table 1: Comparison of HPLC-UV and UPLC-PDA Method Specificity for Fulvestrant Analysis
| Parameter | HPLC-UV Method 1[3] | HPLC-UV Method 2[5] | UPLC-PDA Method[1] |
| Principle | Reverse-Phase HPLC with UV detection | Normal-Phase HPLC with PDA detection | Reverse-Phase UPLC with PDA detection |
| Specificity Assessment | Forced degradation (acid, alkali, oxidation). No interference from excipients.[3] | No interference from blank and placebo. Resolution of enantiomers.[5] | Forced degradation (acid, alkali, oxidation, thermal, photolytic, metallic). Peak purity analysis.[1] |
| Resolution | Degraded products were well resolved from the analyte peak.[6] | Resolution between enantiomers (FST-A and FST-B) was greater than 1.0.[5] | All known impurities and degradation products are well-resolved from the Fulvestrant peak.[1][7] |
| Run Time | Approximately 3.1 min[3] | Approximately 30 min[5] | 6 min[1][7] |
| Key Advantages | Rapid analysis for routine QC.[3] | Separation of enantiomers.[5] | High resolution, speed, and capability to resolve all degradation impurities.[1][7] |
| Limitations | Limited information on resolution of specific degradation products. | Long run time, focus on enantiomers rather than degradation products. | Requires high-pressure instrumentation. |
Table 2: Forced Degradation Study Summary for the UPLC-PDA Method [1]
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 1N HCl | 2 hours at 80°C | Degradation observed. Peak purity of Fulvestrant maintained. |
| Alkali Hydrolysis | 0.1N NaOH | 1 hour at 80°C | Degradation observed. Peak purity of Fulvestrant maintained. |
| Oxidative Degradation | 30% H₂O₂ | 24 hours at RT | Degradation observed. Peak purity of Fulvestrant maintained. |
| Thermal Degradation | 105°C | 48 hours | Degradation observed. Peak purity of Fulvestrant maintained. |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Degradation observed. Peak purity of Fulvestrant maintained. |
| Metallic Degradation | Ferric Chloride | 24 hours | Degradation observed. Peak purity of Fulvestrant maintained. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and verification.
1. UPLC-PDA Method for Specificity Assessment [1]
-
Instrumentation: ACQUITY UPLC H-Class system with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm.
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and methanol (B129727) (300:400:300, v/v/v) with 1.0 mL of orthophosphoric acid added.
-
Flow Rate: 0.3 mL/min.
-
Detection: PDA at 220.0 nm.
-
Injection Volume: 3.0 µL.
-
Specificity Study:
-
Forced Degradation: Subject Fulvestrant solution (100 µg/mL) to acid (1N HCl, 80°C, 2h), alkali (0.1N NaOH, 80°C, 1h), oxidative (30% H₂O₂, RT, 24h), thermal (105°C, 48h), photolytic (UV light, 24h), and metallic (FeCl₃, 24h) stress conditions.
-
Analysis: Analyze the stressed samples using the UPLC-PDA method.
-
Peak Purity: Evaluate the peak purity of Fulvestrant in the stressed samples using the PDA detector software to ensure no co-eluting peaks.
-
Resolution: Check for the resolution of the Fulvestrant peak from all degradation product peaks and known impurity peaks (e.g., 6-Keto Fulvestrant, Fulvestrant Sulfone).
-
2. HPLC-UV Method for Specificity Assessment [3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Reversed-phase C18 analytical column.
-
Mobile Phase: Mixture of 1% orthophosphoric acid and methanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 243 nm.
-
Specificity Study:
-
Forced Degradation: Subject Fulvestrant to acid hydrolysis, alkali hydrolysis, and oxidation (30% H₂O₂).
-
Analysis: Analyze the stressed samples and a solution containing formulation excipients to check for interference.
-
Resolution: Observe the chromatograms to ensure that the degradation product peaks are resolved from the main Fulvestrant peak.
-
Visualizations
The following diagrams illustrate the workflow for assessing analytical method specificity and the signaling pathway context of Fulvestrant.
Caption: Workflow for assessing the specificity of an analytical method for Fulvestrant.
Caption: Fulvestrant's mechanism of action as an estrogen receptor downregulator.
References
- 1. d-nb.info [d-nb.info]
- 2. ijrar.org [ijrar.org]
- 3. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
comparison of different mass spectrometers for Fulvestrant analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Fulvestrant (B1683766), the selection of an appropriate mass spectrometer is a critical decision that directly impacts assay sensitivity, accuracy, and throughput. This guide provides an objective comparison of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Fulvestrant quantification in biological matrices, supported by experimental data from published studies.
Performance Comparison of LC-MS/MS Methods
The following table summarizes the quantitative performance of various LC-MS/MS methods used for Fulvestrant analysis. While direct head-to-head comparisons of different mass spectrometer models are limited in published literature, the data provides insights into the capabilities of different systems and methodologies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Mass Spectrometer | Turbo-ion spray tandem mass spectrometry (TIS-MS/MS) | LC-MS/MS system with Agilent SB-C18 column | Triple Quadrupole Mass Spectrometer |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range (ng/mL) | 0.100 - 25.0[1] | 0.05 - 100.0[2][3] | 1 - 100[4] |
| Correlation Coefficient (r²) | >0.99[1] | 0.99[2][3] | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.100[1] | 0.05[2][3] | 1 |
| Intra-day Precision (%RSD) | ≤ 3.1[1] | <8.03 | Not explicitly stated, but method validated as per guidelines[4] |
| Inter-day Precision (%RSD) | ≤ 2.97[1] | <8.03 | Not explicitly stated, but method validated as per guidelines[4] |
| Intra-day Accuracy (%) | 84.5 to 100.0[1] | -13.35 to 7.68 | Not explicitly stated, but method validated as per guidelines[4] |
| Inter-day Accuracy (%) | 84.5 to 100.0[1] | -13.35 to 7.68 | Not explicitly stated, but method validated as per guidelines[4] |
| Extraction Recovery (%) | 79.29[1] | 85.81 - 97.59[5] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the key experimental protocols from the cited studies.
Sample Preparation
-
Method 1 (Liquid-Liquid Extraction - LLE): 500 µL of human plasma was used. The analyte was extracted using methyl tertiary butyl ether (MTBE).[1]
-
Method 2 (Supported-Liquid Extraction - SLE): Rat plasma samples were prepared using supported-liquid extraction.[2][3]
-
Method 3 (Protein Precipitation): Human plasma samples were prepared by a single-step protein precipitation.[4]
Liquid Chromatography
-
Method 1:
-
Column: Chromolith RP-18e (100 x 4.6 mm)[1]
-
Mobile Phase: 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v)[1]
-
Flow Rate: 1.0 mL/min with approximately 50% flow splitting[1]
-
Run Time: < 3.0 min[1]
-
-
Method 2:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (75:25, v/v) containing 1mM ammonium (B1175870) acetate.[5]
-
Flow Rate: 0.4 mL/min[5]
-
Method 3:
-
Column: Kinetex biphenyl (B1667301) column (150 × 4.6 mm, 2.6 µm)[6]
-
Mobile Phase: Linear gradient of 0.1% formic acid in water and in acetonitrile.[6]
-
Run Time: 4 min[4]
-
Mass Spectrometry
-
Method 1:
-
Method 2:
-
Method 3:
Experimental Workflow
The general workflow for the analysis of Fulvestrant in biological samples by LC-MS/MS is depicted in the following diagram.
Caption: General workflow for Fulvestrant analysis by LC-MS/MS.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation for Fulvestrant: A Comparative Guide
A deep dive into the regulatory landscape and a critical comparison of bioanalytical methodologies for the potent anti-cancer agent, Fulvestrant (B1683766), reveals a clear preference for mass spectrometric techniques over immunoassays. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current regulatory guidelines and a data-driven comparison of validated bioanalytical methods, underscoring the importance of methodological choice in generating reliable pharmacokinetic data.
The bioanalytical validation of methods to quantify Fulvestrant, a selective estrogen receptor degrader (SERD), is pivotal for both preclinical and clinical studies. Accurate measurement of drug concentrations in biological matrices is fundamental to understanding its pharmacokinetics, establishing dose-response relationships, and ensuring patient safety and therapeutic efficacy. The global regulatory landscape for bioanalytical method validation is largely harmonized through the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guideline provides a comprehensive framework for the validation of bioanalytical methods, ensuring data integrity and reliability across different laboratories and regulatory submissions.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of Fulvestrant. Its high selectivity, sensitivity, and accuracy make it the method of choice for quantifying the drug and its metabolites in complex biological matrices such as plasma. A review of published literature reveals several validated LC-MS/MS methods for Fulvestrant, each with its own set of performance characteristics.
Below is a comparative summary of key validation parameters from various published LC-MS/MS methods for the determination of Fulvestrant in human plasma.
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2] | 0.25 ng/mL[3] | 0.100 ng/mL[4] |
| Linearity Range | 0.05 - 100.0 ng/mL[1][2] | 0.25 - 75 ng/mL[3] | 0.100 - 25.0 ng/mL[4] |
| Intra-day Precision (%CV) | <15% | <4.74% | ≤ 3.1%[4] |
| Inter-day Precision (%CV) | <15% | <4.74% | ≤ 2.97%[4] |
| Intra-day Accuracy (%Bias) | Within ±15% | 97.67% - 102.93% | 84.5% - 100.0% |
| Inter-day Accuracy (%Bias) | Within ±15% | 97.67% - 102.93% | 84.5% - 100.0% |
| Recovery | Not Reported | 58.97% | 79.29%[4] |
| Internal Standard | Fulvestrant-d3[1] | Fulvestrant D3[3] | Fulvestrant-D3[4] |
| Sample Preparation | Supported-Liquid Extraction[1] | Liquid-Liquid Extraction[3] | Liquid-Liquid Extraction[4] |
The Challenge with Immunoassays: A Case of Cross-Reactivity
While immunoassays are a common bioanalytical tool, their application for monitoring patients treated with Fulvestrant is fraught with significant challenges. Extensive evidence from multiple studies demonstrates that Fulvestrant cross-reacts with estradiol (B170435) immunoassays, leading to falsely elevated estradiol levels.[5] This interference is due to the structural similarity between Fulvestrant and estradiol.
This cross-reactivity can have serious clinical implications, potentially leading to incorrect assessments of a patient's hormonal status and subsequent inappropriate treatment decisions. Consequently, for patients undergoing Fulvestrant therapy, the use of immunoassays for monitoring estradiol levels is not recommended. LC-MS/MS, with its ability to chromatographically separate Fulvestrant from endogenous hormones before detection, is the preferred method to ensure accurate measurements.
Notably, a dedicated and validated immunoassay for the direct quantification of Fulvestrant in biological matrices is not readily found in the scientific literature, further cementing the role of LC-MS/MS as the primary bioanalytical technique.
Experimental Protocols: A Closer Look at LC-MS/MS Methods
Detailed experimental protocols are crucial for the successful implementation and validation of bioanalytical methods. Below are outlines of typical protocols for the quantification of Fulvestrant in plasma using LC-MS/MS, based on published methods.
Method 1: Supported-Liquid Extraction (SLE) based LC-MS/MS[1]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (Fulvestrant-d3).
-
Load the sample onto an SLE cartridge.
-
Elute the analyte and internal standard with an organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Agilent SB-C18 (2.1 × 50 mm, 3.5 μm)[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water containing an ammonium (B1175870) acetate (B1210297) buffer.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
Method 2: Liquid-Liquid Extraction (LLE) based LC-MS/MS[4]
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (Fulvestrant-D3).[4]
-
Add an extraction solvent (e.g., methyl tertiary butyl ether).[4]
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing the Workflow and Comparison
To further clarify the processes and comparisons, the following diagrams illustrate the bioanalytical method validation workflow and a qualitative comparison of LC-MS/MS and immunoassay methods for Fulvestrant bioanalysis.
subgraph "cluster_LCMS" { label="LC-MS/MS"; style="rounded"; node [fillcolor="#D9EAD3", color="#34A853"]; LCMS_Selectivity [label="High Selectivity"]; LCMS_Sensitivity [label="High Sensitivity"]; LCMS_Accuracy [label="High Accuracy"]; LCMS_Robustness [label="Robust & Reliable"]; }
subgraph "cluster_IA" { label="Immunoassay"; style="rounded"; node [fillcolor="#FAD2CF", color="#EA4335"]; IA_Selectivity [label="Potential Cross-Reactivity"]; IA_Sensitivity [label="Variable Sensitivity"]; IA_Accuracy [label="Accuracy Issues"]; IA_Fulvestrant [label="No Validated Assay for Direct Quantification"]; }
subgraph "cluster_Conclusion" { node [shape=ellipse, style="filled", fillcolor="#FEF1E0", color="#FBBC05", fontcolor="#202124"]; Conclusion [label="LC-MS/MS is the\nrecommended method for\nFulvestrant bioanalysis."]; }
{rank=same; LCMS_Selectivity; IA_Selectivity;} {rank=same; LCMS_Sensitivity; IA_Sensitivity;} {rank=same; LCMS_Accuracy; IA_Accuracy;} {rank=same; LCMS_Robustness; IA_Fulvestrant;}
LCMS_Robustness -> Conclusion; IA_Fulvestrant -> Conclusion; }
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 5. Oestradiol measurement during fulvestrant treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fulvestrant-9-sulfone-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Fulvestrant-9-sulfone-d3, a deuterated analog of a potent estrogen receptor antagonist.
Fulvestrant and its related compounds are classified as hazardous materials, necessitating careful handling and disposal to mitigate risks to personnel and the environment. The following procedures are based on established safety data sheets for similar compounds and general best practices for chemical waste management.
Hazard Profile
This compound should be handled with the same precautions as Fulvestrant. Key hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][3][4]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[3][4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.
Personal Protective Equipment (PPE)
Before handling the compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure:
-
Gloves: Wear appropriate chemical-resistant gloves.[2]
-
Protective Clothing: A lab coat or an impervious apron is recommended.[2]
-
Eye Protection: Use safety glasses or goggles.[2]
-
Respiratory Protection: In case of insufficient ventilation or handling of powders, wear suitable respiratory equipment.[5]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe disposal.
-
Designated Waste Container: Use a clearly labeled, sealable container for all this compound waste. The label should include the chemical name and relevant hazard symbols.
-
Types of Waste:
-
Solid Waste: This includes unused or expired compounds, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, and bench paper).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.
-
-
Containment: All contaminated disposables should be placed in sealable bags before being transferred to the larger waste container.[6]
Storage of Chemical Waste
Pending disposal, all waste containing this compound must be stored safely.
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Locked Storage: It is recommended to store the waste in a locked cabinet or facility to prevent unauthorized access.[2][4]
Final Disposal
The final disposal method must comply with all local, regional, and national regulations.
-
Consult Regulations: Before proceeding with disposal, consult with your institution's Environmental Health and Safety (EHS) department and review local and national legislation.[3][6]
-
Approved Waste Management Service: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste management company.
-
Incineration: For compounds like Fulvestrant, disposal at an approved incineration plant is a recommended method.[3] Do not dispose of this chemical into the sanitary sewer system or general trash.
Emergency Procedures
In the event of accidental exposure or spillage, follow these immediate safety measures:
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If symptoms develop, seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3] |
| Spillage | Absorb spills with an inert material (e.g., sand, earth) and collect for disposal.[3] Ensure adequate ventilation and prevent the spill from entering drains.[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling Fulvestrant-9-sulfone-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Fulvestrant-9-sulfone-d3 is paramount. This guide provides essential procedural information to minimize exposure risk and ensure laboratory safety. The toxicological properties of this compound have not been thoroughly investigated, and it should be handled as a potentially hazardous substance.[1]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water and rinse thoroughly.[2]
-
In case of eye contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1][2] Seek medical attention if irritation persists.[1][2]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[2]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound. Given the compound's potential hazards, including being harmful upon inhalation, skin contact, or ingestion, and causing skin and eye irritation, a comprehensive PPE strategy is crucial.[1][2]
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect for tears or holes before use. Double-gloving is recommended for potent compounds. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder form outside of a certified chemical fume hood or glove box, especially in cases of insufficient ventilation.[1][3] |
| Body Protection | Laboratory coat | Long-sleeved and fully buttoned. |
| Body Protection | Disposable gown | Recommended to be worn over the lab coat when handling larger quantities or during procedures with a higher risk of contamination. Gowns should be seamless, close in the back, and have tight-fitting cuffs.[3] |
| Foot Protection | Closed-toe shoes | Standard laboratory requirement. |
| Specialized Protection | Full-body coveralls ("bunny suits") | Recommended for high-potency API handling, especially in cleanroom environments, to provide head-to-toe protection.[3][4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a dry, well-ventilated area.[1]
-
The recommended long-term storage temperature is -20°C.[1]
-
The storage area should be clearly labeled with appropriate hazard warnings.
2. Preparation and Weighing:
-
All handling of the solid compound should be conducted in a certified chemical fume hood, a glove box, or a similar containment device to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
When weighing, use a balance inside the containment unit or use a vented balance safety enclosure.
3. Experimental Use:
-
Ensure all required PPE is worn correctly before beginning any experimental work.
-
Handle the compound with care to avoid generating dust.
-
If working with solutions, be mindful of potential splashes or aerosol formation.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in a manner consistent with federal, state, and local regulations.[1] Do not dispose of it down the drain or in regular trash.[5]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Unused Product: Dispose of any unused product in the same manner as chemical waste.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. esschemco.com [esschemco.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
